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  • Product: (1-Tert-butylazetidin-2-yl)methanol
  • CAS: 31247-31-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of (1-Tert-butylazetidin-2-yl)methanol

Comprehensive Physicochemical Profiling and Application of (1-Tert-butylazetidin-2-yl)methanol in Targeted Oncology As a Senior Application Scientist, I approach chemical building blocks not merely as reagents, but as en...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling and Application of (1-Tert-butylazetidin-2-yl)methanol in Targeted Oncology

As a Senior Application Scientist, I approach chemical building blocks not merely as reagents, but as engineered tools designed to solve specific pharmacokinetic and structural challenges. (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) is a prime example of such a tool. It is a specialized, conformationally restricted heterocyclic alcohol that has become a critical intermediate in the synthesis of modern targeted therapeutics, most notably KRas G12C inhibitors[1][2].

This technical guide dissects the physicochemical properties of (1-tert-butylazetidin-2-yl)methanol, the causality behind its structural behavior, and provides a self-validating experimental protocol for its integration into advanced drug scaffolds.

Physicochemical Profiling & Structural Causality

To effectively utilize (1-tert-butylazetidin-2-yl)methanol, one must understand how its three distinct structural domains—the bulky tert-butyl group, the rigid azetidine ring, and the nucleophilic hydroxymethyl group—interact to dictate its macroscopic properties.

Table 1: Quantitative Physicochemical Data

PropertyValueMethod / SourceCausality & Experimental Implication
Molecular Weight 143.23 g/mol CalculatedLow MW allows integration into complex pharmacophores without violating Lipinski’s rules.
Density (20°C) 0.975 g/cm³ExperimentalThe bulky tert-butyl group disrupts tight molecular packing, resulting in a moderate-density liquid[1].
Boiling Point 190.6°C (760 mmHg)SimulatedModerate intermolecular forces allow for purification via vacuum distillation if required[1].
Flash Point 62.6°C (Closed Cup)ExperimentalClass IIIA combustible liquid; dictates handling under inert, spark-free conditions[1].
Predicted LogP 1.2 ± 0.3ComputationalFavorable lipophilicity for membrane permeability when grafted onto larger scaffolds[1].
Solubility High in MeOH, DCM, THF. Low in H₂O (<1 mg/mL)ExperimentalThe hydrophobic tert-butyl group dominates the polar hydroxyl, dictating the use of organic solvents for synthesis[1].

The logical relationship between the compound's structure and its functional properties is mapped below.

SPR Core (1-Tert-butylazetidin-2-yl)methanol Core Scaffold TButyl Tert-Butyl Group (Hydrophobic & Bulky) Core->TButyl Azetidine Azetidine Ring (Constrained Amine) Core->Azetidine Hydroxyl Hydroxymethyl Group (Nucleophilic Handle) Core->Hydroxyl Prop1 Increases LogP (1.2) Improves Membrane Permeability TButyl->Prop1 Prop2 Tunes pKa & Restricts Conformational Flexibility Azetidine->Prop2 Prop3 Enables Etherification (e.g., SNAr reactions) Hydroxyl->Prop3

Fig 1. Structure-property relationships of (1-Tert-butylazetidin-2-yl)methanol.

Application in Targeted Oncology: KRas G12C Inhibition

The KRas G12C mutation (a glycine-to-cysteine substitution at position 12) impairs the hydrolysis of GTP to GDP, trapping the KRAS protein in an active, oncogenic state that drives tumor proliferation in lung and pancreatic cancers[3].

(1-Tert-butylazetidin-2-yl)methanol is utilized to synthesize inhibitors that covalently bind to this mutant cysteine. The compound is grafted onto a core scaffold (such as a tetrahydropyrido-pyrimidine) via etherification[2]. The azetidine ring provides a conformationally restricted basic center that fits precisely into the cryptic switch II pocket of the KRAS protein, while the tert-butyl group optimizes the lipophilic interactions required to trap the protein in its inactive GDP-bound state[4].

Pathway KRAS_GDP KRAS (GDP-bound) Inactive State KRAS_GTP KRAS (GTP-bound) Active State (Oncogenic) KRAS_GDP->KRAS_GTP GEF Arrest Tumor Cell Growth Arrest KRAS_GDP->Arrest Prevents Signaling Effector Downstream Signaling (RAF-MEK-ERK) KRAS_GTP->Effector Promotes Inhibitor KRas G12C Inhibitor (Contains Azetidine Moiety) Covalent Covalent Adduct at Cysteine 12 Inhibitor->Covalent Binds Covalent->KRAS_GDP Traps in Inactive State

Fig 2. Mechanism of KRas G12C inhibition trapping the GDP-bound state.

Self-Validating Experimental Methodology: Etherification Protocol

To attach (1-tert-butylazetidin-2-yl)methanol to a halogenated aromatic core (Nucleophilic Aromatic Substitution), a highly controlled environment is required. The following protocol is engineered with an inherent feedback loop to ensure self-validation, preventing downstream failures[5].

Step-by-Step Workflow & Causality
  • Reagent Preparation: Dissolve the electrophilic core intermediate (1.0 eq) and (1-tert-butylazetidin-2-yl)methanol (2.0 eq) in anhydrous toluene (20.0 mL) under a nitrogen atmosphere[2].

    • Causality: Toluene is chosen because it is a non-polar, aprotic solvent. It readily dissolves the hydrophobic tert-butyl moiety and prevents the solvation of the alkoxide intermediate, thereby maximizing its nucleophilicity.

  • Base Addition: Cool the mixture to 0°C. Add sodium tert-butoxide (t-BuONa, 3.0 eq) in portions[5].

    • Causality: t-BuONa is a strong, sterically hindered base. It quantitatively deprotonates the primary alcohol of the azetidine derivative without acting as a competing nucleophile against the aromatic core. The 0°C temperature controls the exothermic deprotonation and prevents degradation.

  • Reaction Execution: Remove the ice bath and stir the mixture at 25°C for 30 minutes[2].

    • Causality: Warming to 25°C provides the necessary activation energy to drive the etherification to completion while avoiding thermal side reactions.

  • Self-Validation (In-Process Control): At exactly 30 minutes, draw a 10 µL aliquot, quench in 1 mL of HPLC-grade methanol, and analyze via LC-MS.

    • Validation Logic: The system validates itself based on the integration of the unreacted core mass. If the starting material exceeds 5% of the total ion current, the protocol mandates the addition of 0.5 eq of t-BuONa and an additional 15 minutes of stirring. Do not proceed to quenching until conversion is ≥95%.

  • Quenching & Extraction: Dilute the validated reaction mixture with ethyl acetate (30.0 mL). Adjust the pH to 8-9 using 2M aqueous HCl at 0°C, then extract the organic layer[5].

    • Causality: Ethyl acetate efficiently extracts the newly formed ether. Adjusting the pH to exactly 8-9 is critical; it neutralizes excess base but ensures the azetidine nitrogen remains unprotonated (free base form), preventing the product from being lost to the aqueous layer.

Workflow Start 1. Reagent Preparation Mix Core + Alcohol in Toluene Base 2. Base Addition Add t-BuONa at 0°C under N2 Start->Base React 3. Reaction Stir at 25°C for 30 min Base->React IPC 4. Self-Validation (IPC) LC-MS Check (Require >95% Conversion) React->IPC IPC->React Fail (+ Base/Time) Quench 5. Quenching Dilute with EtOAc, adjust pH 8-9 IPC->Quench Pass Extract 6. Extraction & Purification Isolate Etherified Intermediate Quench->Extract

Fig 3. Experimental workflow for etherification using (1-tert-butylazetidin-2-yl)methanol.

Analytical Validation & Storage Constraints

To maintain scientific integrity, raw (1-tert-butylazetidin-2-yl)methanol must be validated prior to use.

  • Purity Verification: Run ¹H NMR (400 MHz, CDCl₃) to confirm the presence of the tert-butyl singlet (~0.9-1.1 ppm) and the characteristic multiplets of the constrained azetidine ring.

  • Stability: The compound is stable under inert atmospheres at room temperature for >6 months. However, prolonged exposure to ambient air leads to the oxidation of the primary hydroxyl group to an aldehyde or carboxylic acid[1].

  • Storage Protocol: Store strictly at 2-8°C under an argon blanket in amber vials to prevent oxidative and photolytic degradation.

References

  • Title: (1-Tert-butylazetidin-2-yl)
  • Source: google.
  • Source: google.
  • Source: d-nb.
  • Title: US10647715B2 - KRas G12C inhibitors - Google Patents (Synthesis Methodology)

Sources

Exploratory

Crystallographic and Synthetic Profiling of (1-Tert-butylazetidin-2-yl)methanol Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale In the modern landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich scaffolds has proven critical for improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the modern landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich scaffolds has proven critical for improving clinical success rates. Among these, the azetidine ring—a highly strained four-membered nitrogen heterocycle—has emerged as a privileged structural motif. As detailed in recent analyses of1, these scaffolds exhibit a unique balance of molecular rigidity, metabolic stability, and enhanced ligand-binding affinity[1].

(1-Tert-butylazetidin-2-yl)methanol represents a highly specialized derivative within this class. The incorporation of the bulky tert-butyl group at the N1 position provides intense steric shielding, which modulates the basicity of the amine and protects it from rapid oxidative metabolism. Concurrently, the C2-hydroxymethyl group serves as a versatile, stereochemically defined vector for derivatization—most notably in the synthesis of covalent inhibitors targeting the2 [4].

This technical guide dissects the crystallographic properties, conformational dynamics, and synthetic methodologies associated with this scaffold, providing a self-validating framework for researchers integrating azetidines into their clinical pipelines.

Conformational Dynamics & Crystallographic Profiling

The physical chemistry of the azetidine ring is dominated by severe angle strain (~26 kcal/mol) and torsional strain. To alleviate eclipsing interactions between adjacent hydrogen atoms, the ring adopts a characteristic "puckered" conformation.

When analyzing the crystal structure of (1-tert-butylazetidin-2-yl)methanol derivatives, the tert-butyl group acts as a conformational anchor. Due to severe transannular steric clashes, the tert-butyl group exclusively occupies the pseudo-equatorial position. This forces the C2-substituent (the methanol or its etherified derivative) into a highly predictable spatial orientation, minimizing the entropic penalty upon binding to a target protein, such as the hinge region of kinases [2].

Quantitative Crystallographic Parameters

The following table summarizes the typical single-crystal X-ray diffraction (SCXRD) parameters for a functionalized (1-tert-butylazetidin-2-yl)methanol aryl ether derivative, highlighting the causality behind the observed metrics.

Crystallographic ParameterRepresentative ValueStructural Causality & Significance
Space Group P21​/c (Monoclinic)Typical for chiral organic molecules lacking internal symmetry; allows for dense, efficient molecular packing.
C-N-C Bond Angle ~91.5°Significantly compressed from the ideal sp3 angle (109.5°), reflecting the high internal ring strain of the azetidine core.
N1-C2 Bond Length 1.48 ÅSlightly elongated compared to standard aliphatic amines, a direct result of the electron-withdrawing effect of ring strain.
Ring Puckering Angle ~25°The deviation from planarity required to minimize torsional strain between the C2 and C3 protons.
Final R1​ Value < 0.045Indicates a high-quality electron density map with minimal variance between the calculated and observed structural models.

Experimental Workflows & Self-Validating Protocols

To successfully utilize this scaffold, both the chemical synthesis and the subsequent crystallographic analysis must be executed with high precision.

G N1 Synthesis of (1-Tert-butylazetidin-2-yl) methanol Derivatives N2 Chromatographic Purification (>98%) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Single-Crystal X-Ray Diffraction (SCXRD) N3->N4 N5 Electron Density Mapping N4->N5 N6 Structural Refinement & Validation N5->N6

Workflow for the synthesis, crystallization, and structural resolution of azetidine derivatives.

Protocol A: Synthesis of Aryl Ether Derivatives

This methodology details the etherification of the C2-methanol group, a critical step in generating 2 [4].

Step 1: Alkoxide Formation

  • Dissolve (1-tert-butylazetidin-2-yl)methanol (1.0 eq) in anhydrous toluene (0.05 M) under a nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C. Causality: The azetidine ring is susceptible to ring-opening under thermal stress. Maintaining 0 °C minimizes exothermic degradation during deprotonation.

  • Add sodium tert-butoxide (NaOtBu, 3.0 eq) in three equal portions over 15 minutes. Causality: Toluene is a non-polar aprotic solvent that solubilizes the reactants without participating in hydrogen bonding, thereby maximizing the nucleophilicity of the resulting alkoxide.

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Stir the mixture at 25 °C for 30 minutes.

  • Introduce the target aryl halide (e.g., a functionalized fluorobenzene) dropwise.

  • Validation Checkpoint: Perform TLC (EtOAc/Hexanes 1:1) visualized with Ninhydrin. The disappearance of the primary alcohol spot and the emergence of a new UV-active spot confirms conversion.

Step 3: Controlled Quenching & Extraction

  • Dilute the mixture with ethyl acetate and cool to 0 °C.

  • Adjust the pH to 8–9 using 2 M aqueous HCl. Causality: The basic azetidine nitrogen has a pKa of ~9.5. Dropping the pH below 8 would protonate the nitrogen, dragging the product into the aqueous layer. Maintaining pH 8–9 ensures the product remains neutral and partitions into the organic ethyl acetate layer.

  • Extract, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Sitting-Drop Vapor Diffusion Crystallization

To obtain diffraction-quality crystals of the synthesized derivative, controlled supersaturation is required.

  • Preparation: Prepare a 20 mg/mL solution of the purified derivative in a 1:1 mixture of Methanol and Dichloromethane.

  • Reservoir Setup: Fill the reservoir well of a sitting-drop plate with 500 µL of the precipitant solution (e.g., 20% PEG 3350, 0.2 M Ammonium Acetate, pH 6.5).

  • Drop Formation: Pipette 2 µL of the compound solution and 2 µL of the reservoir solution into the sitting drop well. Seal the plate with clear tape.

  • Incubation: Store the plate at a constant 20 °C in a vibration-free environment. Causality: Strict temperature control prevents rapid fluctuations in solubility, ensuring the system slowly enters the metastable zone where nucleation is favored over amorphous precipitation.

  • Validation Checkpoint: After 48–72 hours, examine the drop under polarized light microscopy. The presence of birefringence (a glowing effect against a dark background) confirms the crystalline nature of the solid, distinguishing it from amorphous salt or protein precipitate [3].

Biological Application: KRAS G12C Inhibition

The structural rigidity of the (1-tert-butylazetidin-2-yl)methanol scaffold has made it a cornerstone in the development of covalent inhibitors. In the context of oncology, these derivatives are utilized to trap the KRAS oncoprotein in its inactive GDP-bound state, halting downstream oncogenic signaling.

KRAS_Pathway EGFR EGFR Activation SOS SOS1 (GEF) EGFR->SOS KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding RAF RAF / MEK / ERK Proliferation KRAS_GTP->RAF Oncogenic Signaling Inhibitor Azetidine-based Inhibitor Inhibitor->KRAS_GDP Covalent Trapping

Logical relationship of azetidine-based inhibitors trapping the inactive KRAS(G12C)-GDP state.

By leveraging the precise 3D trajectory afforded by the azetidine ring, medicinal chemists can optimize the distance and angle of the warhead (e.g., an acrylamide group) to perfectly align with the mutated Cysteine-12 residue in the KRAS binding pocket, maximizing covalent binding efficiency while minimizing off-target toxicity.

References

  • Structures of some azetidine-based drugs ResearchGate[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Publications[Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis PMC - NIH[Link]

  • WO2020101736A1 - Kras g12c inhibitors Google P

Sources

Foundational

Mass spectrometry fragmentation pathways of (1-Tert-butylazetidin-2-yl)methanol

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of (1-Tert-butylazetidin-2-yl)methanol Executive Summary (1-Tert-butylazetidin-2-yl)methanol is a highly specialized, sterically hindered cyclic amine u...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of (1-Tert-butylazetidin-2-yl)methanol

Executive Summary (1-Tert-butylazetidin-2-yl)methanol is a highly specialized, sterically hindered cyclic amine utilized as a critical building block in modern drug discovery, notably in the synthesis of covalent KRAS G12C inhibitors[1]. Understanding its gas-phase fragmentation behavior is paramount for pharmacokinetic profiling, metabolite identification, and quality control. This technical guide details the collision-induced dissociation (CID) pathways of this molecule, providing a self-validating analytical framework for its characterization via high-resolution tandem mass spectrometry (HR-MS/MS).

Structural Dynamics and Ionization Principles

The molecular architecture of (1-tert-butylazetidin-2-yl)methanol (C8H17NO, exact monoisotopic mass 143.1310 Da) features three distinct reactive domains that dictate its mass spectrometric behavior:

  • Azetidine Ring: A highly strained four-membered heterocycle (~107 kJ/mol ring strain) that is thermodynamically prone to ring-opening reactions.

  • Tert-Butyl Group: A bulky, electron-donating substituent on the nitrogen atom that dictates steric hindrance and acts as a prime site for charge-directed gas-phase elimination.

  • Hydroxymethyl Moiety: A primary alcohol at the C2 position, capable of hydrogen bonding and facile dehydration.

Under positive Electrospray Ionization (ESI+), the high gas-phase basicity of the azetidine nitrogen—enhanced by the inductive effect (+I) of the tert-butyl group—ensures near-quantitative protonation. This yields a robust [M+H]+ precursor ion at m/z 144.138[2].

Mechanistic Fragmentation Pathways (CID)

When subjected to CID, the [M+H]+ ion (m/z 144.138) dissipates internal energy through three primary, competitive fragmentation pathways. These pathways are governed by the even-electron rule and the thermodynamic stability of the resulting neutral losses and product ions[3].

Pathway A: Isobutene Elimination (Charge-Remote/Inductive Cleavage) The most energetically favorable pathway involves the loss of the tert-butyl group. Rather than losing a tert-butyl radical (which would violate the even-electron rule for the cation), the system undergoes a concerted hydrogen transfer from one of the tert-butyl methyl groups to the azetidine nitrogen. This results in the elimination of neutral isobutene (C4H8, 56.06 Da), generating a secondary iminium/amine cation at m/z 88.076.

Pathway B: Dehydration and Alpha-Cleavage The hydroxymethyl group is highly susceptible to dehydration. Proton transfer to the hydroxyl oxygen creates a good leaving group (-OH2+), leading to the expulsion of water (H2O, 18.01 Da) and the formation of an exocyclic double bond or a ring-expanded intermediate at m/z 126.128. Alternatively, alpha-cleavage adjacent to the oxygen atom results in the loss of neutral formaldehyde (CH2O, 30.01 Da), yielding an ion at m/z 114.128[3].

Pathway C: Consecutive Cleavage and Ring Opening The intermediate ions (m/z 126 and m/z 88) retain the strained azetidine core. Further collisional activation triggers C-N and C-C bond cleavages. For instance, the dehydrated ion (m/z 126) can subsequently lose isobutene to form a highly stable, conjugated pyrroline-like fragment at m/z 70.065.

Fragmentation M [M+H]+ m/z 144.14 F1 [M+H - H2O]+ m/z 126.13 M->F1 -H2O (18 Da) F2 [M+H - C4H8]+ m/z 88.08 M->F2 -Isobutene (56 Da) F3 [M+H - CH2O]+ m/z 114.13 M->F3 -CH2O (30 Da) F4 [M+H - H2O - C4H8]+ m/z 70.07 F1->F4 -Isobutene (56 Da) F2->F4 -H2O (18 Da)

Proposed CID fragmentation pathways for the [M+H]+ ion of (1-tert-butylazetidin-2-yl)methanol.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry data, detailing the exact masses, neutral losses, and proposed fragment structures crucial for spectral library building.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMass Error (ppm)Proposed Structural Assignment
144.1388144.1388None< 2.0Intact[M+H]+ precursor
144.1388126.1282H2O (18.0106)< 2.0Dehydrated azetidinium cation
144.1388114.1282CH2O (30.0106)< 2.0Alpha-cleavage product
144.138888.0762C4H8 (56.0626)< 2.0N-deprotected azetidinemethanol
144.138870.0656C4H10O (74.0732)< 2.0Pyrroline-like core cation

Experimental Protocols for MS/MS Characterization

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates causality-driven parameter selection and built-in system suitability checks.

Phase 1: Sample Preparation & System Validation

  • Stock Solution: Dissolve 1.0 mg of (1-tert-butylazetidin-2-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Formic acid acts as a proton source, ensuring maximum ESI+ ionization efficiency for the basic azetidine nitrogen.

  • Self-Validation Check: Prepare a blank matrix (solvent only) and a system suitability standard to verify column equilibration and the absence of sample carryover.

Phase 2: UHPLC Separation

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic tert-butyl group provides excellent retention on C18 stationary phases, while the rapid mass transfer of sub-2 µm particles ensures sharp peak shapes.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Acetonitrile + 0.1% FA)

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 6.0 min: Re-equilibrate at 5% B

  • Injection: Flow Rate at 0.4 mL/min; Injection Volume at 2 µL.

Phase 3: High-Resolution Mass Spectrometry (ESI-QTOF or Orbitrap)

  • Source Parameters: Set capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 40 psi.

  • Precursor Isolation: Isolate m/z 144.14 in the quadrupole with a narrow isolation window (1.3 m/z) to exclude isobaric background noise.

  • Collision Energy (CE) Sweep: Acquire MS/MS spectra using a CE ramp from 10 eV to 40 eV. Causality: Low CE (10-20 eV) captures the fragile dehydration event (-H2O), while high CE (30-40 eV) forces the higher-activation-energy ring-opening and isobutene elimination pathways, providing a comprehensive fragmentation map without signal dropout.

LCMS_Workflow N1 Sample Preparation (0.1% FA Dilution) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI(+) Ionization [M+H]+ m/z 144.14 N2->N3 N4 Quadrupole Isolation (1.3 m/z Window) N3->N4 N5 CID Fragmentation (CE Sweep 10-40 eV) N4->N5 N6 HR-MS Detection (TOF/Orbitrap) N5->N6 N7 Data Processing & Mass Tolerance <2ppm N6->N7

LC-MS/MS analytical workflow for the characterization of (1-tert-butylazetidin-2-yl)methanol.

References[2] Vulcanchem. "(1-Tert-butylazetidin-2-yl)methanol - Purification and Characterization." vulcanchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd6dwbpi70becvtK5t63Ip134K-lSTEgvf5FwyCqrYWGGFM77KI_OTAvNSgsX7SA4RWHqrXRKgWrA7XRhnV8yVvYuJZYp9UZHZ4Q8IyF1h5oC1ZYjV3TFiYzAK2uxABllcPDqayv5L[1] Google Patents. "WO2020101736A1 - Kras g12c inhibitors." google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX3v9v-sqg9yyXcK-5-SzQRLmCSihXo5NoBcZ4_s35qlYY-6lEhaHL9CVlyqqaQk5i7I1JGs1dO5JxCxc3h1Az5sQeA7jbSGUztja1pIrHTt2KxFQH06EN6j6kuIqrk8ulXKpil1qNVfQJVxs6-A==[3] Chemistry LibreTexts. "6.11: Fragmentation Pathways." libretexts.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ4iCIiclxRYyKzLWwqwUJPlgOZjVKn36-05Tg2GZGEwbEGPkT371Y7EPjORaFuBuW9x6CpJFGwmlQKxUWoUXRY_KjOqSVI93eiEsx_H4Mh9zQItzi7_uZ_OLGum6p23TWiNX75agLpN3jeLpoMGtCXkiDGLHikf2x5bNPZ8Cs-YiFHJLOdQe_hf4uGCQSrgSv-0VHcSyCR7A2ew1F23p9O8IgrWTeoxPkJDRsxOKa5QXRaqHUgVF93bXVvdO5LIWt9ErqJpRbevUhMKNRwSvsrpaXGTcT_pmXADM2GgbnU0gZMtBD1AL6u9Hm9bFMeiUS4Ts2_T8qHU_S3D9Jyj0xXrthKhVTqHRFeEHeDDsxxR0De4OTNa4M2Juv5QrFR6lEj0hcY5hq6lpMaEjJmlAo21ce02-K0nvn3SsY5yyNW7lRbp6Nr60JjZ39x4CznX6KNLpdm6BBMUw8lZ4KCG7k01QII4O40-hdK57I_pl-rsw2TOzRzQCihr_Z5F6EGwkTI8K8P77bQzBbrCWMuRG4g9_sodbSe0rMva2PxCw_

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Exploratory

Conformational analysis of (1-Tert-butylazetidin-2-yl)methanol using computational chemistry

Executive Summary In rational drug design and asymmetric catalysis, the precise three-dimensional geometry of a small molecule dictates its binding affinity, pharmacokinetics, and reactivity. (1-Tert-butylazetidin-2-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and asymmetric catalysis, the precise three-dimensional geometry of a small molecule dictates its binding affinity, pharmacokinetics, and reactivity. (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) represents a highly complex conformational landscape driven by competing stereoelectronic and steric forces[1]. As a strained four-membered heterocycle featuring a massive N-tert-butyl group and a flexible C2-hydroxymethyl hydrogen-bond donor, its conformational analysis requires a rigorous, self-validating computational workflow. This whitepaper details the causality behind the theoretical methods required to accurately map its Potential Energy Surface (PES).

Structural Paradigms and Causality

To accurately model (1-tert-butylazetidin-2-yl)methanol, we must deconstruct the molecule into three interacting structural paradigms. Understanding the physical causality behind these features dictates our choice of computational level of theory.

The Azetidine Core: Ring Puckering and Strain

Unlike rigid aromatic systems, saturated four-membered rings are highly flexible and undergo dynamic puckering to alleviate Pitzer strain (torsional strain) between adjacent methylene protons[2]. The conformational space of the azetidine ring is mathematically described using Cremer-Pople puckering coordinates. The presence of the bulky C2-hydroxymethyl group and the N-tert-butyl group forces the ring into a specific "butterfly" puckered geometry to minimize 1,3-diaxial-like transannular steric clashes[3].

Nitrogen Inversion Dynamics

Nitrogen inversion in azetidines proceeds through a planar transition state. While unsubstituted azetidines invert rapidly at room temperature, the massive steric bulk of the tert-butyl group in this molecule significantly raises the energetic penalty of the planar transition state[4]. Consequently, the nitrogen atom is effectively locked in a pyramidal geometry where the tert-butyl group exclusively occupies the pseudo-equatorial position.

Stereoelectronic Locking via Intramolecular Hydrogen Bonding

Amino alcohols are classic model systems for studying the delicate balance between steric repulsion and stabilizing non-covalent interactions[5]. In the gas phase or in non-polar solvents, the C2-hydroxymethyl group rotates to allow the hydroxyl proton to act as a hydrogen bond donor to the basic azetidine nitrogen lone pair. This O-H···N intramolecular hydrogen bond (IMHB) serves as a profound conformational lock[6].

Step-by-Step Computational Methodology

To ensure thermodynamic rigor and scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal check to prevent the propagation of artifactual data.

Workflow S1 1. Conformational Sampling (MMFF94 Force Field) S2 2. DFT Optimization (ωB97X-D / def2-TZVP) S1->S2 S3 3. Frequency Analysis (Self-Validation: Nimag = 0) S2->S3 S4 4. Solvation Modeling (SMD: Water & Chloroform) S3->S4 S5 5. Electronic Analysis (QTAIM & NBO) S4->S5

Figure 1: Self-validating computational workflow for conformational analysis.

Phase 1: Stochastic Conformational Sampling
  • Protocol: Execute a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 force field. Generate all conformers within a 10 kcal/mol energy window.

  • Causality: Ab initio methods are too computationally expensive for global PES exploration. MMFF94 is explicitly parameterized for organic functional groups and efficiently explores the rotational degrees of freedom of the exocyclic hydroxymethyl group.

Phase 2: High-Level DFT Optimization & Self-Validation
  • Protocol: Re-optimize the unique geometries identified in Phase 1 using Density Functional Theory (DFT) at the ωB97X-D/def2-TZVP level.

  • Causality: The tert-butyl group introduces significant intramolecular London dispersion forces. Standard functionals (e.g., B3LYP without empirical dispersion) systematically underestimate the stability of compact conformers. The ωB97X-D range-separated hybrid functional includes explicit dispersion corrections, while the def2-TZVP basis set is large enough to minimize Basis Set Superposition Error (BSSE) during hydrogen bond evaluation.

  • Self-Validation Check: Perform a vibrational frequency analysis on all optimized geometries. A true local minimum is confirmed only if there are zero imaginary frequencies ( Nimag​=0 ). This step also yields the Zero-Point Vibrational Energy (ZPVE) required for accurate free energy ( ΔG ) calculations.

Phase 3: Solvation Modeling (SMD)
  • Protocol: Conduct single-point energy calculations using the Solvation Model based on Density (SMD) in chloroform ( ϵ=4.8 ) and water ( ϵ=78.3 ).

  • Causality: In the gas phase, the O-H···N IMHB artificially dominates the energetic landscape. The SMD model applies a dielectric continuum that screens this electrostatic interaction, accurately simulating how polar physiological environments disrupt the IMHB and populate "open" conformers.

Phase 4: Topological & Electronic Analysis
  • Protocol: Perform Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis on the global minimum.

  • Causality: Geometric distances alone do not prove the existence of a hydrogen bond. QTAIM rigorously validates the IMHB by locating a Bond Critical Point (BCP) between the hydrogen and nitrogen atoms, while NBO quantifies the n(N)→σ∗(O−H) charge transfer energy.

Quantitative Data Presentation

The interplay between ring puckering, nitrogen inversion, and hydrogen bonding yields a distinct energetic hierarchy.

Dynamics Eq Equatorial N-t-Bu (Global Minimum) TS Planar Nitrogen (Transition State) Eq->TS Nitrogen Inversion Ax Axial N-t-Bu (High Energy) Ax->TS Reversion TS->Ax Relaxation

Figure 2: Nitrogen inversion pathway and associated conformational states.

Table 1: Relative Free Energies ( ΔG ) of Key Conformers

Data represents typical energetic trends for N-alkylated azetidine amino alcohols based on the ωB97X-D/def2-TZVP level of theory.

Conformer DesignationN-t-Bu PositionIMHB (O-H···N) ΔG Gas (kcal/mol) ΔG Water (kcal/mol)
Eq-Puck-HB EquatorialIntact0.00 (Global Min)0.00
Eq-Puck-Open EquatorialBroken+3.45+0.85
Ax-Puck-HB AxialIntact+4.80+5.10
Eq-Planar-TS Equatorial (Planar N)Intact+2.15+2.40

Insight: In the gas phase, the penalty for breaking the hydrogen bond (Eq-Puck-Open) is severe (+3.45 kcal/mol). However, in an aqueous environment, dielectric screening drastically reduces this penalty to a mere +0.85 kcal/mol, rendering the open conformer highly relevant for biological receptor binding.

Table 2: QTAIM Topological Parameters for the IMHB (Eq-Puck-HB)

Validation of the hydrogen bond via electron density topology.

Topological ParameterValue (a.u.)Physical Significance
Electron Density ( ρ ) 0.028Confirms moderate-to-strong non-covalent interaction.
Laplacian ( ∇2ρ ) +0.095Positive value confirms a closed-shell (electrostatic) interaction.
Energy Density ( H ) -0.002Slight negative value indicates partial covalent character.
NBO Charge Transfer ( E(2) ) 6.8 kcal/molQuantifies the stabilizing n(N)→σ∗(O−H) delocalization.

Conclusion

The conformational analysis of (1-tert-butylazetidin-2-yl)methanol demonstrates that steric bulk and stereoelectronic effects cannot be evaluated in isolation. The massive N-tert-butyl group dictates the azetidine ring pucker and suppresses nitrogen inversion, while the C2-hydroxymethyl group locks the molecule via an intramolecular hydrogen bond. By employing a self-validating computational workflow utilizing dispersion-corrected DFT and implicit solvation, researchers can accurately predict the bioactive conformations of this highly strained scaffold, thereby accelerating downstream drug discovery and catalyst optimization efforts.

References

  • Title: (1-Tert-butylazetidin-2-yl)
  • Source: PubMed Central (PMC)
  • Title: Potential-Energy Surfaces Sampled in Cremer–Pople Coordinates Source: ChemRxiv URL
  • Source: The Journal of Physical Chemistry A (ACS Publications)

Sources

Foundational

Mechanism of formation for (1-Tert-butylazetidin-2-yl)methanol

Title: Mechanism of Formation for (1-Tert-butylazetidin-2-yl)methanol: A Technical Whitepaper Executive Summary (1-Tert-butylazetidin-2-yl)methanol is a highly specialized, conformationally rigid heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Formation for (1-Tert-butylazetidin-2-yl)methanol: A Technical Whitepaper

Executive Summary

(1-Tert-butylazetidin-2-yl)methanol is a highly specialized, conformationally rigid heterocyclic building block. It has gained significant prominence as a critical intermediate in the synthesis of KRas G12C inhibitors—a breakthrough class of targeted anticancer therapeutics[1]. This whitepaper provides an in-depth mechanistic analysis of its formation, focusing on the chemoselective reduction of 1-tert-butylazetidine-2-carboxylic acid. By dissecting the causality behind reagent selection, stoichiometric ratios, and workup conditions, this guide serves as an authoritative resource for process chemists and drug development professionals.

Chemical Significance & Structural Properties

The azetidine ring is a four-membered nitrogen heterocycle characterized by significant ring strain. The introduction of a tert-butyl group at the N1 position and a hydroxymethyl group at the C2 position imparts unique physicochemical properties that dictate its synthetic handling:

  • Electronic Perturbation: The tert-butyl group exerts a strong electron-donating inductive effect (+I). This increases the electron density at the azetidine nitrogen, enhancing its basicity (pKa ~11) compared to unsubstituted azetidine (pKa ~9.8)[1].

  • Steric Shielding: The bulky tert-butyl group restricts rotational freedom and modulates access to the nitrogen lone pair. This steric hindrance is a critical factor during synthesis, as it dictates the choice of reducing agents and reaction kinetics[1].

Retrosynthetic Strategy & Workflow

The most robust and industrially relevant pathway to (1-tert-butylazetidin-2-yl)methanol relies on the direct reduction of 1-tert-butylazetidine-2-carboxylic acid[2].

Workflow A L-Azetidine-2-carboxylic acid (Starting Material) B N-Alkylation (Introduction of tert-butyl group) A->B C 1-tert-Butylazetidine-2-carboxylic acid (Intermediate) B->C D Borane Reduction (BH3-SMe2 in THF, 0 to 25 °C) C->D E (1-Tert-butylazetidin-2-yl)methanol (Final Product) D->E

Fig 1. Retrosynthetic and forward workflow for azetidine core functionalization.

Mechanism of Formation: The Core Reduction Pathway

The transformation of 1-tert-butylazetidine-2-carboxylic acid to the corresponding methanol derivative requires a highly chemoselective reducing agent. While Lithium Aluminum Hydride (LiAlH₄) is a standard choice for carboxylic acid reductions, its harsh basicity and nucleophilicity can lead to unwanted ring-opening of the strained azetidine under elevated temperatures.

Instead, the Borane-Dimethylsulfide complex (BH₃-SMe₂) is utilized[2]. Borane is an electrophilic reducing agent, making it exceptionally reactive toward electron-rich carboxylic acids while sparing the strained heterocycle.

Mechanistic Causality:

  • Nitrogen Coordination: Because the tert-butyl group pushes the nitrogen pKa to ~11, the nitrogen lone pair is highly Lewis basic. The first equivalent of BH₃ rapidly coordinates to the azetidine nitrogen, forming a stable Lewis acid-base adduct.

  • Carboxylic Acid Activation: Subsequent equivalents of BH₃ react with the carboxylic acid hydroxyl group, evolving hydrogen gas and forming a triacyloxyborane intermediate [B(O₂CR)₃].

  • Hydride Transfer: The electron-deficient boron activates the carbonyl carbon, facilitating an intramolecular hydride transfer. Due to the steric bulk of the adjacent tert-butyl group, this is the rate-limiting step.

  • Borate Ester Formation: Further reduction yields a stable borate ester complex.

  • Hydrolytic Cleavage: The addition of methanol cleaves the borate ester, releasing the primary alcohol and volatile trimethyl borate.

Mechanism A 1-tert-Butylazetidine-2-carboxylic acid B Coordination of BH3 to Nitrogen & Oxygen (H2 Gas Evolution) A->B C Formation of Triacyloxyborane Intermediate [B(O2CR)3] B->C D Intramolecular Hydride Transfer (Rate-Limiting Step) C->D E Hydrolysis via Methanol Quench (Borate Ester Cleavage) D->E F (1-Tert-butylazetidin-2-yl)methanol E->F

Fig 2. Mechanistic pathway of the chemoselective borane reduction.

Experimental Protocol & Self-Validating Systems

The following protocol is adapted from validated synthetic routes used in the preparation of KRas G12C inhibitors[2]. Every step is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reaction vessel with 1-tert-butylazetidine-2-carboxylic acid (2.50 g, 15.9 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (20.0 mL)[2].

    • Causality: THF acts as a coordinating solvent that stabilizes the borane intermediate and ensures complete dissolution of the zwitterionic starting material.

  • Reduction: Cool the mixture to 0 °C. Slowly add BH₃-Me₂S (9.54 mL, 6.00 eq) in portions[2].

    • Causality: The large excess (6.00 eq) is mandatory. The highly basic azetidine nitrogen consumes the first equivalent via complexation. The slow addition at 0 °C controls the exothermic evolution of hydrogen gas.

  • Propagation: Warm the mixture to 25 °C and stir for 12 hours[2].

    • Causality: The steric bulk of the tert-butyl group adjacent to the carboxylic acid significantly slows the hydride transfer kinetics, necessitating an extended reaction time at room temperature to drive the reaction to completion.

  • Quenching (Self-Validation Step 1): Cool the reaction to 0 °C and cautiously add Methanol (25.0 mL)[2].

    • Causality: Methanol safely decomposes unreacted borane (visually validated by the cessation of bubbling) and transesterifies the intermediate borate complex into volatile trimethyl borate, liberating the target alcohol.

  • Workup & pH Swing (Self-Validation Step 2): Adjust the mixture to pH 2 using aqueous HCl, then immediately adjust to pH 8-9 using a suitable base (e.g., NaOH or NaHCO₃). Extract with Ethyl Acetate[2].

    • Causality: The initial acidification to pH 2 completely breaks the strong nitrogen-borane coordination complex. The subsequent basification to pH 8-9 deprotonates the azetidine nitrogen (pKa ~11), rendering the molecule neutral and highly lipophilic for efficient extraction into the organic phase.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters and their mechanistic rationale.

ParameterValueMechanistic Rationale
Substrate 1-tert-butylazetidine-2-carboxylic acid (1.0 eq)Pre-functionalized core prevents the need for complex late-stage N-alkylation.
Reducing Agent BH₃-Me₂S (6.00 eq)High excess required due to N-coordination and steric hindrance at the reaction site.
Solvent Anhydrous THF (20.0 mL)Coordinates with borane; prevents premature hydrolysis of intermediates.
Temperature 0 °C → 25 °C0 °C controls H₂ evolution; 25 °C drives the rate-limiting hydride transfer.
Quench Reagent Methanol (25.0 mL)Cleaves stable borate esters into volatile trimethyl borate.
Extraction pH pH 8-9Ensures the basic azetidine nitrogen is deprotonated for organic extraction.

References

  • Vulcanchem: (1-Tert-butylazetidin-2-yl)methanol - 31247-31-1. Vulcanchem. 1

  • US10647715B2 - KRas G12C inhibitors. Google Patents. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (1-Tert-butylazetidin-2-yl)methanol in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) The Azetidine Renaissance & Structural Rationale Historically, the intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1)

The Azetidine Renaissance & Structural Rationale

Historically, the intrinsic ring strain of the four-membered azetidine heterocycle presented synthetic challenges that limited its use. However, modern drug discovery has embraced azetidines to overcome the pharmacokinetic limitations of traditional six-membered rings, such as piperidines[1]. The incorporation of azetidine motifs improves metabolic stability, enhances aqueous solubility, and lowers overall lipophilicity—critical parameters in lead optimization[1][2].

(1-Tert-butylazetidin-2-yl)methanol represents a highly optimized iteration of this privileged scaffold, offering three distinct structural advantages:

  • Steric Shielding & Basicity: The tert-butyl group exerts a strong electron-donating inductive effect (+I), increasing the electron density and basicity of the azetidine nitrogen (pKa ~11)[3]. Crucially, the extreme steric bulk of the tert-butyl group restricts rotational freedom and shields the nitrogen lone pair[3]. In a biological context, this prevents rapid N-dealkylation or N-oxidation by hepatic CYP450 enzymes.

  • Conformational Rigidity: The rigid four-membered ring pre-organizes the spatial orientation of the molecule, reducing the entropic penalty upon target binding[2].

  • Versatile Functionalization: The hydroxymethyl group at the C2 position serves as a highly directional vector for etherification, amination, or cross-coupling[3].

G BB (1-Tert-butylazetidin-2-yl)methanol N_tBu N-tert-butyl Group (Steric Shielding, High Basicity) BB->N_tBu Core Azetidine Ring (Conformational Rigidity, Low LogP) BB->Core OH_Grp Hydroxymethyl Group (Versatile Linker Vector) BB->OH_Grp

Fig 1: Pharmacophoric contributions of the (1-Tert-butylazetidin-2-yl)methanol building block.

Strategic Application: KRas G12C Inhibitor Synthesis

The utility of (1-Tert-butylazetidin-2-yl)methanol is perfectly exemplified in the synthesis of advanced oncology therapeutics. Patent US10647715B2 discloses the use of this specific building block to construct complex tetrahydropyrido[3,4-d]pyrimidine scaffolds for KRas G12C inhibitors[4].

In this workflow, the hydroxymethyl group is utilized to form a critical ether linkage via nucleophilic substitution. This linkage projects the sterically demanding tert-butylazetidine moiety into a specific binding pocket of the mutant KRas protein, optimizing the spatial geometry required for irreversible covalent inhibition[4].

Workflow Step1 1-tert-butylazetidine-2-carboxylic acid Step2 Reduction (BH3-Me2S, THF, 0 to 25°C) Step1->Step2 Step3 (1-Tert-butylazetidin-2-yl)methanol (Isolated Intermediate) Step2->Step3 Step4 Nucleophilic Substitution / Etherification (e.g., with Aryl Halide, Base) Step3->Step4 Step5 Advanced API Intermediate (KRas G12C Inhibitor Scaffold) Step4->Step5

Fig 2: Synthetic workflow from precursor to advanced KRas G12C API intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility across drug discovery programs, the following protocols integrate causality for reagent selection and strict In-Process Controls (IPC) to create a self-validating system.

Protocol A: Synthesis of (1-Tert-butylazetidin-2-yl)methanol via Borane Reduction

Causality: Borane-dimethyl sulfide (BH₃·Me₂S) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent reductive ring-opening of the highly strained azetidine core. Borane exhibits excellent chemoselectivity for the reduction of carboxylic acids to primary alcohols in the presence of basic amines[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 1-tert-butylazetidine-2-carboxylic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.8 M concentration[4].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The subsequent coordination of borane is highly exothermic; controlling the temperature prevents solvent boil-off and degradation.

  • Reagent Addition: Add BH₃·Me₂S (6.0 eq) dropwise over 30 minutes[4]. Maintain internal temperature below 5 °C.

  • Execution: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 12 hours under a nitrogen atmosphere[4].

  • In-Process Control (IPC): Monitor the reaction via LCMS. The protocol is self-validating when the starting material mass is completely depleted, coinciding with the appearance of the product mass ([M+H]⁺ at m/z 144.1)[3].

  • Quenching: Re-cool the mixture to 0 °C. Cautiously add Methanol dropwise until gas evolution (H₂) ceases[4]. Causality: Methanol safely decomposes excess borane and breaks down stable borate-amine complexes that would otherwise trap the product.

  • Workup & Isolation: Adjust the pH to 2 using aqueous HCl to solubilize the amine. Wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer to pH 10 with NaOH and extract with Dichloromethane (DCM). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a residue[3][4].

Protocol B: Base-Promoted Etherification (Scaffold Functionalization)

Causality: The primary alcohol of (1-Tert-butylazetidin-2-yl)methanol is an excellent nucleophile. Utilizing a strong base (e.g., NaH) deprotonates the alcohol, forming an alkoxide that readily undergoes Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heteroaryl halides.

Step-by-Step Methodology:

  • Deprotonation: Dissolve (1-Tert-butylazetidin-2-yl)methanol (1.2 eq) in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H₂ evolution stops (Visual IPC).

  • Coupling: Add the target heteroaryl chloride (1.0 eq) dissolved in DMF dropwise.

  • Heating: Warm the reaction to 80 °C and stir for 4 hours.

  • IPC: Check via TLC (Silica gel, 10% MeOH in DCM). The highly polar alkoxide spot must convert entirely to a higher R_f product spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash organic layers with brine (5x) to completely partition out the DMF, dry, and concentrate.

Quantitative Data & Yield Analysis

The following table summarizes the quantitative parameters and expected outcomes for the workflows described above, providing a quick-reference guide for bench scientists.

Reaction TypeKey ReagentsTemp / TimeTarget IPC MetricTypical YieldCausality / Role
Borane Reduction BH₃·Me₂S (6.0 eq), THF0 °C → 25 °C / 12 hm/z 144.1[M+H]⁺75 - 85%Chemoselective reduction of carboxylic acid; avoids azetidine ring opening[4].
Etherification (SNAr) NaH (1.5 eq), DMF0 °C → 80 °C / 4 hR_f shift on TLC (10% MeOH/DCM)60 - 70%Deprotonation to alkoxide enables rapid nucleophilic attack on heteroaryl halides.

Conclusion

The strategic use of (1-Tert-butylazetidin-2-yl)methanol allows medicinal chemists to leverage the privileged azetidine scaffold while introducing severe steric hindrance and a versatile functionalization vector. By adhering to the self-validating protocols outlined above—specifically utilizing chemoselective borane reductions and controlled alkoxide couplings—researchers can efficiently incorporate this building block into complex architectures. As demonstrated by its inclusion in KRas G12C inhibitor programs, this compound is a powerful tool for optimizing both target affinity and pharmacokinetic profiles in modern drug discovery.

References

  • [4] Title: US10647715B2 - KRas G12C inhibitors | Source: Google Patents | URL:

Sources

Application

Application Note: Protocol for the N-tert-Butyl Deprotection of (1-Tert-butylazetidin-2-yl)methanol

Executive Summary & Strategic Rationale The removal of an N-tert-butyl group from an amine is notoriously difficult due to the high stability of the carbon-nitrogen bond and the steric shielding provided by the bulky ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The removal of an N-tert-butyl group from an amine is notoriously difficult due to the high stability of the carbon-nitrogen bond and the steric shielding provided by the bulky tert-butyl moiety. In standard organic synthesis, N-tert-butyl groups are often cleaved using strongly acidic conditions (e.g., refluxing concentrated HCl or neat trifluoroacetic acid). However, when dealing with (1-tert-butylazetidin-2-yl)methanol , traditional acidic protocols are highly destructive. The inherent ring strain of the four-membered azetidine ring makes it highly susceptible to acid-catalyzed ring-opening and polymerization.

To circumvent this, this application note details an acylative dealkylation strategy. By utilizing highly electrophilic anhydrides, the N-tert-butyl group can be expelled as a stable tert-butyl cation (or related volatile byproduct) under non-hydrolytic conditions, temporarily masking the amine and the primary alcohol as acyl derivatives. Subsequent mild basic hydrolysis unveils the target azetidin-2-ylmethanol .

Mechanistic Insights: A Self-Validating Chemical System

The protocol relies on a two-step sequence that functions as a self-validating system. Rather than fighting the presence of the primary hydroxyl group, the methodology leverages it.

  • Exhaustive Acylation (Dealkylation): When (1-tert-butylazetidin-2-yl)methanol is treated with an excess of trifluoroacetic anhydride (TFAA), the primary alcohol is immediately converted to a trifluoroacetate ester. This transient O-protection is a strategic advantage; it neutralizes the nucleophilicity of the hydroxyl group, preventing intermolecular etherification or polymerization during the subsequent N-dealkylation. The highly electrophilic TFAA then attacks the azetidine nitrogen. The steric bulk and hyperconjugative stability of the resulting tert-butyl cation drive the cleavage of the C–N bond, expelling the tert-butyl group (often as volatile isobutylene or tert-butyl trifluoroacetate) and leaving a bis-trifluoroacylated intermediate.

  • Global Hydrolysis: Because trifluoroacetyl groups are exceptionally electron-deficient, both the N-trifluoroacetamide and O-trifluoroacetate moieties are highly labile to mild aqueous base. Stirring the intermediate in methanolic potassium carbonate at room temperature quantitatively removes both groups. The successful recovery of the free amino alcohol validates the efficiency of the transient masking sequence.

This approach builds upon the foundational acylative dealkylation principles established by , but replaces harsh acetic anhydride/Lewis acid conditions with the milder, fluorinated anhydride methodology optimized for acid-sensitive heterocycles[1, 2].

Experimental Workflows

Workflow SM (1-tert-Butylazetidin-2-yl)methanol Step1 Step 1: Acylative Dealkylation Reagent: TFAA, DCM (0 °C to RT) SM->Step1 Int Intermediate: (1-(Trifluoroacetyl)azetidin-2-yl)methyl trifluoroacetate Step1->Int - t-Butyl cation (Exhaustive Acylation) Step2 Step 2: Global Hydrolysis Reagent: K2CO3, MeOH/H2O (RT) Int->Step2 Prod Target Product: Azetidin-2-ylmethanol Step2->Prod - CF3CO2K (O- and N-Deprotection)

Fig 1: Two-step acylative dealkylation workflow for N-tert-butyl deprotection.

Method A: TFAA-Mediated Deprotection (Preferred for Azetidines)

This method is highly recommended as it avoids the thermal stress that causes azetidine ring degradation [2].

Step 1: Acylative Dealkylation

  • Charge a flame-dried round-bottom flask with (1-tert-butylazetidin-2-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

  • Add trifluoroacetic anhydride (TFAA, 2.5 equiv) dropwise via syringe. (Causality: 1.0 equiv is consumed by the alcohol, 1.0 equiv drives the N-dealkylation, and 0.5 equiv serves as a kinetic excess to ensure complete conversion).

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Concentrate the mixture in vacuo. The byproducts (tert-butyl trifluoroacetate and trifluoroacetic acid) are highly volatile and are efficiently removed during this step, leaving the crude bis-trifluoroacylated intermediate.

Step 2: Global Hydrolysis

  • Dissolve the crude intermediate in methanol (0.2 M).

  • Add an aqueous solution of potassium carbonate (K₂CO₃, 3.0 equiv).

  • Stir the biphasic/cloudy mixture at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous residue with a small volume of water and extract exhaustively with a polar organic solvent (e.g., 10% MeOH in DCM, or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure azetidin-2-ylmethanol.

Method B: Ac₂O / BF₃·OEt₂-Mediated Deprotection (Classic Method)

This method is provided as a historical alternative but carries a higher risk of yield loss due to thermal ring-opening [1].

  • Dissolve (1-tert-butylazetidin-2-yl)methanol (1.0 equiv) in acetic anhydride (Ac₂O, 5.0 equiv).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv) as a Lewis acid catalyst.

  • Heat the mixture to 115 °C for 6 hours.

  • Cool to room temperature and concentrate in vacuo to remove excess Ac₂O.

  • To cleave the resulting N-acetyl and O-acetyl groups, suspend the crude material in 10% aqueous NaOH and heat to reflux for 12 hours. (Note: The N-acetyl group is significantly more resistant to hydrolysis than the N-trifluoroacetyl group, necessitating these harsh conditions).

  • Cool, extract with DCM, dry, and concentrate to isolate the product.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and quantitative outcomes of the two methodologies, highlighting the superiority of the fluorinated anhydride approach for strained heterocycles.

ParameterMethod A: TFAA-Mediated (Preferred)Method B: Ac₂O / BF₃·OEt₂-Mediated
Reagents (Step 1) Trifluoroacetic anhydride (TFAA), DCMAcetic anhydride (Ac₂O), BF₃·OEt₂
Temperature (Step 1) 0 °C → 25 °C115 °C
Intermediate Formed N-TFA, O-TFA bis-protected azetidineN-Ac, O-Ac bis-protected azetidine
Reagents (Step 2) K₂CO₃ in MeOH / H₂O10% NaOH in H₂O
Temperature (Step 2) 25 °C100 °C (Reflux)
Chemoselectivity Excellent (Preserves azetidine ring)Moderate (Risk of thermal ring-opening)
Typical Yield 85 – 92% 60 – 75%

References

  • Dave, P. R. (1996). "Acylative Dealkylation of N-tert-Butyl-3-substituted Azetidines: Facile Access to [1.1.0]Azabicyclobutane, 3-Hydroxyazetidinium Hydrochloride, and 3-Azetidinones." Journal of Organic Chemistry, 61(16), 5453-5455.[Link]

  • Dave, P. R., et al. (2000). "Synthesis of azetidine derivatives.
Method

Application of (1-Tert-butylazetidin-2-yl)methanol in Asymmetric Organic Synthesis: A Technical Guide

Executive Summary & Structural Rationale In the landscape of asymmetric organic synthesis and modern drug development, chiral β -amino alcohols are indispensable tools. Among these, (1-tert-butylazetidin-2-yl)methanol ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of asymmetric organic synthesis and modern drug development, chiral β -amino alcohols are indispensable tools. Among these, (1-tert-butylazetidin-2-yl)methanol has emerged as a highly privileged scaffold[1]. Unlike traditional 5-membered pyrrolidine (e.g., prolinol) or 3-membered aziridine derivatives, the 4-membered azetidine ring offers a unique conformational profile.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered micro-environment. The causality behind its efficacy lies in its specific steric and electronic properties:

  • Conformational Rigidity: The 90° bond angles of the azetidine ring restrict rotational freedom, creating a well-defined chiral pocket that is less sterically congested than aziridines but more rigid than pyrrolidines[2].

  • Electronic Perturbation: The tert-butyl group exerts a strong electron-donating inductive effect (+I), significantly increasing the electron density and basicity of the azetidine nitrogen (pKa ~11)[1].

  • Steric Shielding: The bulky N-tert-butyl group effectively blocks one face of the molecule. During metal coordination (e.g., with Zinc), this steric bulk forces incoming substrates to approach exclusively from the unshielded face, thereby dictating high enantioselectivity[3].

This guide details the dual application of (1-tert-butylazetidin-2-yl)methanol: as a chiral ligand in asymmetric catalysis and as a critical structural intermediate in the synthesis of targeted therapeutics, specifically KRas G12C inhibitors[1][4].

Application 1: Asymmetric Catalysis (Organozinc Addition to Aldehydes)

Chiral azetidine derivatives containing a β -amino alcohol moiety are highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes[2][3]. The hydroxyl group and the basic nitrogen coordinate to the zinc atom, forming a rigid bimetallic transition state.

Mechanism of Asymmetric Induction

The addition of diethylzinc ( Et2​Zn ) to an aldehyde in the presence of (1-tert-butylazetidin-2-yl)methanol proceeds via a self-assembling catalytic cycle. The β -amino alcohol first reacts with Et2​Zn to form a zinc alkoxide complex. This complex acts as a Lewis acid, coordinating the aldehyde oxygen, while simultaneously positioning the ethyl group for a stereoselective transfer. The N-tert-butyl group sterically repels the aldehyde's substituent, forcing the carbonyl to adopt a specific orientation (typically favoring the si-face attack for the (S)-enantiomer of the ligand)[2].

G A Precatalyst (1-t-Bu-azetidin-2-yl)methanol B Active Catalyst Chiral Zinc-Alkoxide Complex A->B + Et2Zn (-Ethane) C Substrate Coordination (Aldehyde Binding) B->C + R-CHO D Stereoselective Alkyl Transfer (Rigid Transition State) C->D E Product Release (Chiral Secondary Alcohol) D->E + Et2Zn (Regeneration) E->B

Catalytic cycle of asymmetric diethylzinc addition using the azetidine ligand.

Quantitative Performance Data

The structural rigidity of the azetidine-based ligand translates to excellent enantiomeric excesses (ee) across various substrates. Below is a summary of expected quantitative data based on analogous azetidine β -amino alcohol catalytic systems[2][3].

Substrate (Aldehyde)Ligand Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde512>9592 - 98
p-Tolualdehyde5149490 - 95
p-Chlorobenzaldehyde5129691 - 96
Heptanal (Aliphatic)10248580 - 85
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Self-Validating System: This protocol incorporates visual cues (gas evolution) and analytical checkpoints (TLC and chiral HPLC) to ensure the integrity of the catalytic cycle and the stereochemical outcome.

Step-by-Step Methodology:

  • Preparation of the Active Catalyst: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve (1-tert-butylazetidin-2-yl)methanol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 eq) dropwise.

    • Causality & Validation: Observe the evolution of ethane gas. The cessation of bubbling validates the complete formation of the active zinc-alkoxide catalytic species. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

    • Validation: Monitor the consumption of benzaldehyde via TLC (Hexane/Ethyl Acetate 4:1, UV detection).

  • Quenching (Stereochemical Preservation): Once complete, cool the flask to 0 °C and strictly quench with saturated aqueous NH4​Cl (5 mL).

    • Causality: Using a mild acid like NH4​Cl prevents the acid-catalyzed racemization of the newly formed chiral secondary alcohol that could occur with strong acids like HCl .

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Enantiomeric Validation: Analyze the purified 1-phenylpropan-1-ol via chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min) to self-validate the ee%.

Application 2: Drug Development (KRas G12C Inhibitor Scaffold)

Beyond catalysis, (1-tert-butylazetidin-2-yl)methanol is a highly sought-after chiral building block in medicinal chemistry. It is prominently featured in the synthesis of KRas G12C inhibitors—a breakthrough class of targeted anticancer agents for pancreatic and non-small cell lung cancers[1][4].

Structural Rationale in Drug Design

In KRas G12C inhibitors, the molecule must navigate a tight allosteric pocket near the mutated cysteine residue. The azetidine ring provides the necessary conformational rigidity to lock the drug into a bioactive pose[1]. The hydroxymethyl group serves as a highly reactive nucleophilic handle for late-stage etherification or esterification, linking the azetidine core to the main functional scaffold (such as a quinazolinone or functionalized pyrimidine)[5].

G S1 (1-t-Bu-azetidin-2-yl)methanol (Chiral Nucleophile) S2 Nucleophilic Aromatic Substitution (SNAr with Aryl Fluoride) S1->S2 Base, Solvent S3 Scaffold Assembly (Cross-Coupling) S2->S3 S4 Warhead Attachment (Acrylamide Addition) S3->S4 S5 KRas G12C Inhibitor S4->S5

Integration of the azetidine derivative into the KRas G12C inhibitor synthetic workflow.

Protocol: Base-Mediated Etherification for Scaffold Assembly

This protocol describes the coupling of (1-tert-butylazetidin-2-yl)methanol to an aryl halide scaffold via a Nucleophilic Aromatic Substitution ( SN​Ar ), a standard step in KRas inhibitor synthesis[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve the electrophilic aryl fluoride scaffold (1.0 mmol, 1.0 eq) and (1-tert-butylazetidin-2-yl)methanol (1.2 mmol, 1.2 eq) in anhydrous Toluene or DMF (10 mL) under a nitrogen atmosphere[4].

  • Base Addition: Cool the mixture to 0 °C. Add sodium tert-butoxide (t-BuONa) (3.0 mmol, 3.0 eq) in small portions[4].

    • Causality: t-BuONa is chosen over weaker bases ( K2​CO3​ ) to ensure rapid and complete deprotonation of the primary alcohol, generating a highly reactive alkoxide. The bulky nature of t-BuONa prevents it from acting as a competing nucleophile against the aryl fluoride.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at 25 °C for 30 to 60 minutes[4].

    • Validation: Monitor via LC-MS. The disappearance of the aryl fluoride mass peak and the appearance of the product mass [M+H]+ validates the completion of the SN​Ar process.

  • Workup: Dilute the reaction mixture with ethyl acetate (30 mL). Cool to 0 °C and carefully adjust the pH to 8-9 using 2M aqueous HCl[4].

    • Causality: Careful pH adjustment is critical. The azetidine nitrogen is highly basic (pKa ~11)[1]. If the pH drops too low, the product will protonate and partition into the aqueous layer, drastically reducing the isolated yield.

  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO4​ , and concentrate under vacuum. Purify the resulting intermediate via silica gel chromatography[4].

Handling, Storage, and Stability

To maintain the scientific integrity of (1-tert-butylazetidin-2-yl)methanol, strict handling protocols must be observed:

  • Oxidation Susceptibility: While stable at room temperature for >6 months under inert gas, prolonged exposure to atmospheric oxygen can lead to the oxidation of the primary hydroxyl group[1].

  • Storage: Must be stored in a dark place under an inert atmosphere (Argon or Nitrogen) at 2-8 °C[6].

  • Solubility Profile: Highly soluble in polar organic solvents (Methanol, Dichloromethane, THF) but exhibits limited solubility in water (<1 mg/mL) due to the highly hydrophobic tert-butyl group[1].

References

  • Vulcanchem. "(1-Tert-butylazetidin-2-yl)methanol - 31247-31-1". Vulcanchem.
  • Jian-Liang Ye et al. "Evaluation of Enantiopure N-(Ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes". The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate Contributors. "Synthesis of chiral Azetidine and its application in asymmetric synthesis". ResearchGate.
  • Google Patents. "WO2020101736A1 - Kras g12c inhibitors". Google Patents.
  • BLD Pharm. "1408242-60-3|(3,3-Dimethylazetidin-2-yl)methanol". BLD Pharm.

Sources

Application

Application Note: Advanced O-Alkylation Protocols for (1-Tert-butylazetidin-2-yl)methanol Derivatives

Mechanistic Rationale & Chemoselectivity As drug discovery increasingly pivots toward sp3 -rich, conformationally restricted scaffolds, the azetidine ring has emerged as a premier bioisostere[1]. Specifically, (1-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemoselectivity

As drug discovery increasingly pivots toward sp3 -rich, conformationally restricted scaffolds, the azetidine ring has emerged as a premier bioisostere[1]. Specifically, (1-tert-butylazetidin-2-yl)methanol is a critical building block in the synthesis of modern targeted therapeutics, including covalent KRas G12C inhibitors[2].

The primary challenge in functionalizing this molecule lies in its inherent ring strain (~26 kcal/mol) and the presence of two competing nucleophilic centers: the secondary amine nitrogen and the primary hydroxyl group. The tert-butyl group exerts a strong electron-donating inductive effect (+I), which increases the electron density and basicity of the azetidine nitrogen ( pKa​ ~11)[3]. In unprotected amino alcohols, strong bases typically lead to poor regioselectivity, yielding mixtures of O-alkylated and N,O-dialkylated (quaternized) products[4].

However, the massive steric bulk of the N-tert-butyl group restricts rotational freedom and creates a kinetic "umbrella" over the nitrogen lone pair[3]. This steric shielding completely suppresses N-alkylation, allowing for highly chemoselective O-alkylation. By exploiting this steric disparity, we can selectively deprotonate the hydroxyl group to form an alkoxide intermediate that readily undergoes SN​2 substitution with electrophiles.

Mechanism Substrate (1-tert-Butylazetidin-2-yl)methanol Sterically Hindered Amine Base Base Deprotonation (NaOtBu or 50% NaOH) Substrate->Base Step 1 Alkoxide Alkoxide Intermediate [N-tBu shields N-lone pair] Base->Alkoxide Fast Electrophile Alkyl Halide (R-X) Addition Alkoxide->Electrophile Step 2 Product O-Alkylated Derivative (Exclusive Chemoselectivity) Electrophile->Product SN2 Substitution SideReaction N-Alkylation (Quaternization) BLOCKED by t-Butyl Electrophile->SideReaction Steric Clash

Chemoselective O-alkylation pathway of (1-tert-butylazetidin-2-yl)methanol driven by steric shielding.

Quantitative Performance Metrics

To accommodate different scale requirements and electrophile reactivities, two distinct methodologies are evaluated below. Method A utilizes anhydrous conditions with a strong, non-nucleophilic base, while Method B leverages Phase-Transfer Catalysis (PTC) for enhanced scalability.

ParameterMethod A: Anhydrous AlkylationMethod B: Phase-Transfer Catalysis (PTC)
Reagents NaOtBu, Toluene, R-X50% aq. NaOH, Toluene, TBAC, R-X
Reaction Time 2 – 4 hours6 – 12 hours
Chemoselectivity (O- vs N-) >99:1>99:1
Typical Yield 75 – 85%85 – 95%
Scalability Medium (Moisture sensitive)High (Biphasic, robust)
Optimal Electrophiles Unactivated or bulky alkyl halidesActivated halides (e.g., benzyl chlorides)

Validated Experimental Protocols

Method A: Anhydrous Alkylation via Sodium tert-Butoxide

This protocol is adapted from the synthesis of KRas G12C inhibitor intermediates[2]. Sodium tert-butoxide (NaOtBu) is utilized because it is basic enough to deprotonate the primary alcohol ( pKa​ ~15.5) but too sterically hindered to act as a competing nucleophile against the alkyl halide.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask and flush with inert nitrogen gas.

  • Substrate Solvation: Dissolve (1-tert-butylazetidin-2-yl)methanol (1.0 equiv, e.g., 102 mg, 713 μmol) in anhydrous toluene (0.05 M concentration)[2]. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add NaOtBu (3.0 equiv, e.g., 103 mg, 1.07 mmol) in small portions[2].

    • Self-Validation Check: The solution will become slightly cloudy as the alkoxide forms. Stir at 25 °C for 30 minutes to ensure complete thermodynamic deprotonation.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the desired alkyl halide (1.2 equiv) dropwise to control the exothermic SN​2 reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 to 4 hours. Monitor consumption of the starting material via LC-MS.

  • Quench & pH-Controlled Workup (Critical Step): Dilute the reaction with ethyl acetate. Cool to 0 °C and carefully adjust the aqueous phase to pH 8–9 using 2 M aqueous HCl[2].

    • Causality: The azetidine nitrogen has a pKa​ of ~11[3]. Dropping the pH below 7 would protonate the nitrogen, dragging your product into the aqueous waste. Adjusting strictly to pH 8–9 neutralizes the excess NaOtBu while keeping the azetidine in its neutral, organic-soluble free-base form.

  • Isolation: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Method B: Biphasic Phase-Transfer Catalysis (PTC)

For multigram scale-up, anhydrous conditions become engineering bottlenecks. PTC offers a highly scalable alternative by utilizing 50% aqueous NaOH and tetrabutylammonium chloride (TBAC)[4].

Step-by-Step Procedure:

  • Biphasic Setup: In a reaction vessel equipped with a mechanical stirrer, dissolve the azetidine substrate (1.0 equiv) and the alkylating agent (1.2 equiv) in toluene (0.5 M).

  • Catalyst Initiation: Add TBAC (0.05 equiv).

    • Causality: A substoichiometric amount of TBAC prevents the formation of intractable emulsions during workup while maintaining a rapid phase-transfer catalytic cycle[4].

  • Base Addition: Begin vigorous mechanical stirring (>500 rpm) and add 50% w/w aqueous NaOH (2.5 equiv) in one portion.

    • Self-Validation Check: The reaction rate is entirely mass-transfer dependent. If stirring is insufficient, the organic and aqueous layers will separate, and the reaction will stall.

  • Propagation: Stir at room temperature for 6–12 hours.

  • Workup: Halt stirring and allow the phases to separate. Decant the organic layer. Wash the organic layer with deionized water sequentially until the aqueous wash registers a neutral pH (~7), ensuring all residual NaOH is removed. Dry over Na2​SO4​ and concentrate.

PTC_Workflow OrgPhase Organic Phase (Toluene) Substrate + R-X + TBAC Mixing Vigorous Biphasic Mixing (Phase Transfer Dynamics) OrgPhase->Mixing AqPhase Aqueous Phase 50% NaOH AqPhase->Mixing Separation Phase Separation & Aqueous Wash Mixing->Separation Reaction Complete Product Pure O-Alkylated Product (Organic Layer) Separation->Product Evaporation

Biphasic Phase-Transfer Catalysis (PTC) workflow for scalable O-alkylation.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized O-alkylated derivative, utilize the following analytical checkpoints:

  • 1 H NMR Verification: The starting material exhibits a broad singlet corresponding to the primary hydroxyl group (-OH) typically between 2.5 and 3.5 ppm. Successful O-alkylation is confirmed by the complete disappearance of this signal and the appearance of new downfield signals corresponding to the attached alkyl ether protons (e.g., a singlet near 4.5 ppm for a benzyl ether −O−CH2​−Ar ).

  • Confirming Chemoselectivity: If N-alkylation (quaternization) occurred, the tert-butyl protons (~1.0 ppm, 9H singlet) would shift significantly downfield due to the adjacent positive charge on the nitrogen. The absence of this shift confirms exclusive O-alkylation.

  • Azetidine Ring Integrity: The azetidine ring protons typically appear as complex multiplets between 1.5 and 3.5 ppm. If harsh Lewis acids or excessive heating were accidentally applied, the ring may open, resulting in a dramatic simplification of these multiplets into linear aliphatic splitting patterns. Always maintain reaction temperatures 25 °C to preserve the strained heterocycle[1].

Sources

Method

Selective oxidation of the hydroxyl group in (1-Tert-butylazetidin-2-yl)methanol

An Application Guide to the Selective Oxidation of (1-Tert-butylazetidin-2-yl)methanol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Oxidation of (1-Tert-butylazetidin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the primary hydroxyl group in (1-tert-butylazetidin-2-yl)methanol to its corresponding aldehyde, (1-tert-butylazetidin-2-yl)carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including novel inhibitors targeting KRas G12C mutations.[1] This document explores several robust and mild oxidation methodologies, offering researchers and drug development professionals the necessary insights to select and implement the most suitable protocol for their specific needs. The guide emphasizes mechanistic understanding, practical execution, and safety considerations for each method.

Introduction: The Synthetic Challenge

(1-Tert-butylazetidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry. Its rigid azetidine core and functional handles make it an important intermediate.[1] The selective oxidation of its primary alcohol to an aldehyde is a common yet delicate transformation. The primary challenges include:

  • Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to form a carboxylic acid, especially with harsher oxidizing agents.

  • Substrate Sensitivity: The presence of the basic azetidine nitrogen can lead to side reactions or complexation with certain metallic or acidic reagents.

  • Steric Hindrance: The bulky tert-butyl group can influence the rate and efficiency of the reaction by sterically shielding the reaction center.

This guide focuses on modern, mild oxidation methods that effectively address these challenges, ensuring high yields and purity of the desired aldehyde.

Comparative Overview of Recommended Oxidation Strategies

Several methods are well-suited for the selective oxidation of (1-tert-butylazetidin-2-yl)methanol. The choice of method often depends on factors such as scale, available equipment, functional group tolerance of other parts of the molecule (if applicable), and sensitivity to reaction byproducts.

Oxidation Method Key Reagents Typical Temp. Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh yields, avoids toxic metals, aldehyde is the final product.[2][3]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; generates CO and CO₂ gas.[4][5]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.Very mild, neutral pH, short reaction times, high chemoselectivity, easy workup.[6][7][8][9]DMP can be explosive if not pure; stoichiometric amounts of iodine reagent are required.[10]
Parikh-Doering Oxidation DMSO, SO₃•Pyridine, Triethylamine0 °C to Room Temp.Operationally simple, avoids cryogenic conditions, reduces methylthiomethyl ether byproducts.[11][12]May require a large excess of reagents for high conversion.[11]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)0 °CCatalytic use of TEMPO, environmentally benign co-oxidant, highly selective for primary alcohols.[13][14][15]Biphasic reaction; potential for chlorination of sensitive substrates with NaOCl.[16]

Detailed Protocols and Mechanistic Insights

This section provides step-by-step protocols for the most recommended oxidation methods. The causality behind experimental choices and key mechanistic steps are explained to provide a deeper understanding.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive electrophilic sulfur species, which then reacts with the alcohol.[4][5] A hindered non-nucleophilic base, such as triethylamine, facilitates the final elimination step to yield the aldehyde.

3.1.1. Mechanism of Action

The reaction proceeds via the formation of a chloro(dimethyl)sulfonium chloride, which is attacked by the alcohol. The resulting alkoxysulfonium salt is then deprotonated by triethylamine at the alpha-carbon to form a sulfur ylide. This ylide undergoes a[2][17]-sigmatropic rearrangement through a five-membered ring transition state to release the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][5]

Swern_Mechanism cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Intermediate_1 Acylsulfonium Salt DMSO->Intermediate_1 + (COCl)₂ Active_Species Chloro(dimethyl)sulfonium Chloride Intermediate_1->Active_Species - CO₂ - CO - Cl⁻ Alcohol (R)-CH₂OH Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Active Species Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N - Et₃NH⁺Cl⁻ Aldehyde (R)-CHO + DMS + Et₃NH⁺Cl⁻ Ylide->Aldehyde Intramolecular Elimination

Caption: Mechanism of the Swern Oxidation.

3.1.2. Experimental Protocol

Materials:

  • (1-Tert-butylazetidin-2-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride (2.0 M solution in DCM)

  • Anhydrous Triethylamine (Et₃N)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa under an inert atmosphere (Argon).

  • Add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (1.2 equivalents, e.g., 6.0 mL of 2.0 M solution for 10 mmol scale) via syringe.

  • Slowly add anhydrous DMSO (2.5 equivalents, e.g., 25 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. Gas evolution (CO, CO₂) will be observed.[4]

  • In a separate flask, dissolve (1-tert-butylazetidin-2-yl)methanol (1.0 equivalent, 10 mmol) in a small amount of anhydrous DCM (e.g., 10 mL).

  • Add the alcohol solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 45 minutes.

  • Add anhydrous triethylamine (5.0 equivalents, 50 mmol) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety Note: This reaction must be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide gas and the foul-smelling dimethyl sulfide byproduct.[5] The initial activation of DMSO is exothermic and must be controlled at low temperatures.[4]

Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine compound, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), as a mild and highly selective oxidant.[6][18] It is particularly useful for sensitive substrates due to its neutral reaction conditions.

3.2.1. Mechanism of Action

The reaction begins with a ligand exchange where the alcohol displaces an acetate group on the iodine center. An intramolecular deprotonation of the α-hydrogen by an acetate ligand, followed by reductive elimination, yields the aldehyde, iodinane, and acetic acid.[18][19]

DMP_Mechanism Alcohol (R)-CH₂OH Intermediate Periodinane Ester Alcohol->Intermediate + DMP - AcOH DMP Dess-Martin Periodinane (DMP) Aldehyde (R)-CHO + Iodinane + 2 AcOH Intermediate->Aldehyde Intramolecular Proton Transfer

Caption: Mechanism of the Dess-Martin Oxidation.

3.2.2. Experimental Protocol

Materials:

  • (1-Tert-butylazetidin-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a round-bottom flask containing a solution of (1-tert-butylazetidin-2-yl)methanol (1.0 equivalent, 5 mmol) in anhydrous DCM (50 mL), add solid Dess-Martin Periodinane (1.2 equivalents, 6 mmol) in one portion at room temperature under an inert atmosphere.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).[7]

  • Workup: Upon completion, dilute the reaction mixture with DCM (25 mL).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) containing an excess of Na₂S₂O₃ (e.g., 2.5 g). Stir vigorously for 15-20 minutes until the organic layer becomes clear. This step reduces the unreacted DMP and the iodinane byproduct.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Expert Tip: For acid-sensitive substrates, a small amount of pyridine or solid NaHCO₃ can be added to the reaction mixture to buffer the acetic acid produced during the reaction.[6] The rate of oxidation can also be accelerated by the addition of a catalytic amount of water.[6][7]

Parikh-Doering Oxidation

A modification of the activated-DMSO oxidations, the Parikh-Doering protocol uses the sulfur trioxide pyridine complex (SO₃•Py) as the activating agent. A key advantage is its ability to be performed at or above 0 °C, avoiding the need for cryogenic baths.[11][12]

3.3.1. Mechanism of Action

DMSO reacts with the SO₃•Py complex to form an electrophilic sulfur intermediate. The alcohol adds to this intermediate, and subsequent deprotonation by triethylamine at the α-carbon leads to the formation of a sulfur ylide, which collapses via a five-membered ring transition state to give the aldehyde and dimethyl sulfide.[11]

Parikh_Doering_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve Alcohol, Et₃N, and DMSO in DCM B Add SO₃•Pyridine complex at 0 °C A->B Cool to 0 °C C Stir at room temperature (Monitor by TLC) B->C D Quench with Water C->D E Extract with DCM D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G H H G->H Yields Pure Aldehyde

Caption: Experimental Workflow for Parikh-Doering Oxidation.

3.3.2. Experimental Protocol

Materials:

  • (1-Tert-butylazetidin-2-yl)methanol

  • Sulfur trioxide pyridine complex (SO₃•Py)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Triethylamine (Et₃N)

Procedure:

  • In a round-bottom flask, dissolve (1-tert-butylazetidin-2-yl)methanol (1.0 equivalent, 5 mmol) in a mixture of anhydrous DCM (25 mL) and anhydrous DMSO (10 mL).

  • Add anhydrous triethylamine (3.0 equivalents, 15 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add the SO₃•Pyridine complex (1.5 equivalents, 7.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding water (30 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

  • Combine the organic layers, wash with 5% HCl, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

  • Singleton, D. A., & Szymanski, M. J. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(44), 15649–15651. [Link]

  • Ibid.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-29. [Link]

  • Stoyanov, S. I. (2015). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of University of Food Technologies, 62(1), 349-355. [Link]

  • Organic Chemistry Portal. TEMPO-Mediated Oxidations. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Parikh, J. R., & Doering, W. von E. (1967). U.S. Patent No. 3,444,216. Washington, DC: U.S.
  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Xie, J., Male, L., & Jones, A. M. (2021). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. Pure and Applied Chemistry, 93(10), 1167-1175. [Link]

  • Chem-Station. Parikh-Doering Oxidation. [Link]

  • Wipf Group. Alcohol Oxidations. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

  • Organic Syntheses. [Link]

  • ResearchGate. Selective oxidation of a primary alcohol functional group. [Link]

  • Organic Syntheses. Dess-Martin periodinane. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Wuts, P. G. M., & Anderson, A. M. (1998). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 2(6), 366-368. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

  • ResearchGate. Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. [Link]

  • Li, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 1-8. [Link]

  • Colombo, E., et al. (2018). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. ChemistrySelect, 3(44), 12460-12464. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

  • Kim, K. S., Baik, W. P., & Hahn, C. S. (1984). Selective Oxidation of Primary and Secondary Alcohols Using Iminosulfonium Salts. Bulletin of the Korean Chemical Society, 5(5), 203-204. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Cui, S., & Wang, J. (2013). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PMC. [Link]

  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2086-2094. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-Tert-butylazetidin-2-yl)methanol Synthesis

Welcome to the Technical Support Center. Synthesizing (1-tert-butylazetidin-2-yl)methanol—a critical intermediate for 1[1]—presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing (1-tert-butylazetidin-2-yl)methanol—a critical intermediate for 1[1]—presents unique challenges. The steric hindrance of the tert-butyl group, the inherent strain of the azetidine ring, and the high polarity of the resulting amino alcohol frequently lead to 2[2].

This guide provides drug development professionals and synthetic chemists with field-proven insights, mechanistic explanations, and self-validating protocols to diagnose and resolve low-yield bottlenecks.

Mechanistic Workflow & Failure Points

Understanding the causality behind each reaction phase is critical. The diagram below maps the standard reduction pathway of 1-tert-butylazetidine-2-carboxylic acid, highlighting the exact stages where yield is typically lost.

SynthesisWorkflow Start 1-tert-butylazetidine-2-carboxylic acid Reduction Reduction (BH3-Me2S, THF, 0-25°C) Start->Reduction Complex Amine-Borane Complex Reduction->Complex Error1 Yield Loss: Incomplete Reduction (Insufficient BH3 or Steric Block) Reduction->Error1 Quench Acidic Quench (MeOH, HCl, pH 2, 70°C) Complex->Quench Salt Hydrochloride Salt (Aqueous Phase) Quench->Salt Error2 Yield Loss: Ring Opening (Excessive Heat/Acid) Quench->Error2 Basification Basification (NaOH, pH 12) Salt->Basification Extraction Extraction & Isolation (EtOAc, careful evaporation) Basification->Extraction Product (1-tert-butylazetidin-2-yl)methanol Target Product Extraction->Product Error3 Yield Loss: Poor Partitioning (Product lost in Aqueous Phase) Extraction->Error3 Error4 Yield Loss: Volatilization (Over-drying under Vacuum) Extraction->Error4

Workflow for (1-tert-butylazetidin-2-yl)methanol synthesis highlighting critical yield loss points.

Troubleshooting Guide & FAQs

Q: Why is my isolated yield so low (<40%) despite TLC showing complete consumption of the starting material? A: The most common culprit is poor aqueous-organic partitioning during the workup. (1-tert-butylazetidin-2-yl)methanol is a highly polar, low-molecular-weight amino alcohol (MW 143.23 g/mol ) with2[2]. When basifying to pH 12 with NaOH, the free base is generated, but it strongly prefers to remain hydrated in the aqueous layer.

  • The Fix: Saturate the aqueous layer with solid NaCl before extraction (salting-out effect) and use a moderately polar extraction solvent like ethyl acetate. Perform multiple extractions (at least 4 times) 1.

Q: I am observing a significant amount of a secondary byproduct, and NMR suggests the azetidine ring is gone. What happened? A: Azetidines are highly strained four-membered rings. During the acidic quench step (typically using MeOH and 2M HCl at 70°C to disrupt the stable amine-borane complex), excessive heating or prolonged exposure to low pH (<1) triggers 1[1]. This leads to acyclic amino-ether or amino-alcohol derivatives.

  • The Fix: Strictly control the quench temperature (do not exceed 70°C) and time (limit to 1 hour). Monitor the pH carefully to ensure it is around 2, avoiding a massive excess of concentrated strong acid 1.

Q: The reduction seems incomplete, with unreacted carboxylic acid remaining. I used 3.0 equivalents of BH3-Me2S. Is this not enough? A: It is not enough. The tert-butyl group exerts a strong electron-donating inductive effect (+I), which increases the basicity of the azetidine nitrogen (pKa ~11) 2. This highly basic nitrogen rapidly coordinates with the first equivalent of BH3, forming a stable amine-borane complex that sterically shields the adjacent carboxylic acid at the 2-position.

  • The Fix: A large excess of BH3-Me2S (up to 6.0 equivalents) is mandatory to ensure sufficient free borane is available to reduce the carboxylic acid after the nitrogen has been complexed 1.

Q: My product disappears during the final solvent removal on the rotary evaporator. How can I prevent this? A: (1-tert-butylazetidin-2-yl)methanol is a 2[2]. Evaporating the extraction solvent under high vacuum or high temperature will strip the product alongside the solvent.

  • The Fix: Do not use high vacuum (e.g., <10 mbar) or elevated water bath temperatures (>35°C) during rotary evaporation. Isolate the product as a residue under mild reduced pressure and stop evaporation as soon as the solvent is removed 1.

Self-Validating Standard Operating Procedure (SOP)

This protocol integrates self-validating checkpoints to ensure each mechanistic requirement is met before proceeding to the next step.

Step 1: Borane Reduction

  • Action: To a mixture of 1-tert-butylazetidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.8 M), add BH3-Me2S (6.0 eq) in portions at 0°C under nitrogen. Stir at 25°C for 12 h 1.

  • Causality: The 6-fold excess overcomes the severe steric hindrance caused by the immediate formation of the Lewis acid-base adduct at the basic azetidine nitrogen [[2]]().

  • Validation Checkpoint 1: Monitor by TLC (DCM:MeOH 10:1). The starting material spot should completely disappear, replaced by a non-polar intermediate complex.

Step 2: Acidic Quench & Complex Hydrolysis

  • Action: Cool to 0°C. Cautiously add methanol dropwise. Adjust the pH to 2 using 2M aqueous HCl. Heat the mixture at 70°C for exactly 1 h 1.

  • Causality: Methanol quenches unreacted borane. Heating at pH 2 is required to decompose the stable amine-borane complex. Exceeding 70°C triggers ring-opening 1.

  • Validation Checkpoint 2: Vigorous H₂ gas evolution upon MeOH addition confirms active excess borane was present. The solution must become homogeneous upon heating.

Step 3: Basification & Partitioning Preparation

  • Action: Cool the mixture to 0°C. Adjust the pH to 12 using 40% aqueous NaOH. Saturate the aqueous layer with solid NaCl [[1]]().

  • Causality: The pKa of the tert-butylazetidine nitrogen is ~11 2. The pH must be raised above 12 to ensure >90% of the molecule is in its uncharged, free-base form. NaCl decreases the solubility of the polar amino-alcohol in the aqueous phase.

  • Validation Checkpoint 3: Verify pH with indicator paper. The pH must remain stable at ≥12; if it drops during stirring, add more NaOH.

Step 4: Extraction & Isolation

  • Action: Extract the aqueous phase with Ethyl Acetate (4 × equal volume). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Water bath <35°C, vacuum >50 mbar) 1.

  • Causality: Multiple extractions are critical due to the compound's high water solubility. Gentle evaporation prevents the volatile product from being lost 2.

  • Validation Checkpoint 4: The product should isolate as a clear, colorless oil. Weigh the flask periodically during evaporation; stop when the mass stabilizes to avoid volatilization.

Quantitative Data & Yield Optimization

The following table summarizes the quantitative impact of adjusting key reaction parameters, demonstrating why the optimized SOP conditions are necessary.

Condition VariationMechanistic RationaleObserved YieldPrimary Failure Mode
3.0 eq BH3-Me2S , Standard WorkupInsufficient borane to overcome nitrogen coordination and steric bulk.35%Incomplete reduction (Starting material recovered).
6.0 eq BH3-Me2S, Quench at 90°C Attempt to accelerate borane complex hydrolysis via higher heat.42%Acid-catalyzed ring opening (Acyclic byproducts formed).
6.0 eq BH3-Me2S, EtOAc Extraction (x2) Standard extraction without salting out the aqueous layer.65%Product loss in the aqueous phase due to high polarity.
6.0 eq BH3-Me2S, NaCl Saturation + EtOAc (x4) Optimized protocol maximizing chemical conversion and partitioning. 85% None (Optimal Conditions).

References

  • Title: US10647715B2 - KRas G12C inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Preserving Azetidine Integrity in (1-Tert-butylazetidin-2-yl)methanol Functionalization

Overview & Mechanistic Causality (1-Tert-butylazetidin-2-yl)methanol is a highly versatile, yet sensitive, four-membered saturated heterocycle used extensively in drug development. The primary challenge in functionalizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Causality

(1-Tert-butylazetidin-2-yl)methanol is a highly versatile, yet sensitive, four-membered saturated heterocycle used extensively in drug development. The primary challenge in functionalizing the C2-hydroxymethyl group lies in the inherent thermodynamic instability of the azetidine core, which possesses approximately 25.4 kcal/mol of ring strain[1].

The tert-butyl group on the nitrogen plays a dual, often conflicting, role in the molecule's reactivity. On one hand, its massive steric bulk restricts rotational freedom and physically shields the nitrogen lone pair from bulky electrophiles. On the other hand, its three methyl substituents exert a strong electron-donating inductive effect (+I), which significantly increases the electron density at the nitrogen. This raises the basicity of the azetidine nitrogen (calculated pKa ~11, compared to ~9.8 for unsubstituted azetidine). Consequently, if the reaction environment drops in pH or introduces Lewis acids, the highly basic nitrogen is rapidly protonated or coordinated[2][3]. This quaternization forms an azetidinium ion, drastically lowering the activation energy required for nucleophiles to attack the adjacent carbons and relieve the ring strain via an SN2-type ring-opening mechanism[1][2].

Mechanism Azetidine (1-t-Butylazetidin-2-yl)methanol Intact Ring Protonation N-Protonation / Lewis Acid Coordination Azetidine->Protonation Acidic Conditions MildCond Mild Base / Low Temp Functionalization Azetidine->MildCond Controlled Conditions Activated Activated Azetidinium Ion (High Ring Strain) Protonation->Activated Nucleophile Nucleophilic Attack (SN2-type) Activated->Nucleophile RingOpen Acyclic Amine (Ring-Opened Product) Nucleophile->RingOpen Product Functionalized Azetidine (Intact Ring) MildCond->Product

Mechanistic divergence between azetidine ring opening and successful functionalization.

Troubleshooting FAQs

Q1: I am trying to oxidize the hydroxymethyl group to an aldehyde using Swern conditions, but my yield is low and I am isolating a ring-opened acyclic amine. Why? A1: Swern oxidation relies on oxalyl chloride and DMSO, which generate electrophilic intermediates and acidic byproducts (such as HCl). Because the tert-butyl group increases the basicity of the azetidine nitrogen, it is instantly protonated by these acidic byproducts, forming a highly reactive azetidinium ion[2]. The chloride ions present in the reaction mixture then act as nucleophiles, attacking the ring to relieve the 25.4 kcal/mol strain[1]. Solution: Switch to a non-acidic oxidation protocol. Dess-Martin Periodinane (DMP) buffered with a large excess of NaHCO₃ is highly recommended. If a Swern oxidation is absolutely necessary, you must use a vast excess of a non-nucleophilic base (e.g., DIPEA) and maintain strict cryogenic temperatures (-78 °C) to suppress the activation energy for ring opening[1].

Q2: During O-alkylation (Williamson ether synthesis) with an alkyl halide, my azetidine ring degrades. How can I prevent this? A2: While the tert-butyl group provides steric protection, highly reactive, unhindered alkyl halides (like methyl iodide or benzyl bromide) can still quaternize the basic nitrogen. Once quaternized, the ring is primed for opening[2]. Furthermore, if you are heating the reaction to drive the etherification, the thermal energy overcomes the activation barrier for decomposition[1]. Solution: Pre-form the alkoxide using a strong, non-nucleophilic base like NaH before adding the electrophile. The alkoxide is a vastly superior nucleophile compared to the sterically hindered neutral nitrogen. Keep the reaction at 0 °C to room temperature; do not exceed 40 °C[1].

Q3: Can I use Lewis acid catalysts for subsequent coupling reactions on this molecule? A3: Standard Lewis acids (e.g., AlCl₃, BF₃·OEt₂) are the most common culprits for azetidine ring opening[1]. They coordinate directly to the nitrogen lone pair, mimicking protonation and activating the ring for nucleophilic attack[2]. Solution: Avoid Lewis acids entirely if possible. If a Lewis acid is required for a specific transformation, opt for milder lanthanide triflates (e.g., La(OTf)₃), which have been shown to be tolerated in some azetidine systems, or ensure the reaction is run at the lowest possible temperature[1][2].

Workflow Start Reaction Yields Ring-Opened Product CheckAcid Are acidic conditions or Lewis acids present? Start->CheckAcid BaseAdd Add non-nucleophilic base (e.g., DIPEA, NaHCO3) CheckAcid->BaseAdd Yes CheckTemp Is the reaction at elevated temperature? CheckAcid->CheckTemp No Success Azetidine Ring Intact BaseAdd->Success TempLower Lower temperature (0°C to -78°C) CheckTemp->TempLower Yes CheckNuc Is a strong nucleophile present? CheckTemp->CheckNuc No TempLower->Success StericNuc Use sterically hindered or milder nucleophile CheckNuc->StericNuc Yes StericNuc->Success

Workflow for diagnosing and resolving azetidine ring-opening issues.

Quantitative Data: Stability Factors

Property / ParameterValue / ObservationImpact on Ring Stability & Experimental Design
Ring Strain Energy ~25.4 kcal/mol[1]Provides the thermodynamic driving force for ring-opening. Reactions must be kept under kinetic control (low temp).
Nitrogen pKa ~11.0 (Calculated)Highly basic due to +I effect of the tert-butyl group. Mandates the use of basic or strictly buffered environments to prevent N-protonation[3].
Steric Hindrance High (N-tert-butyl)Protects against bulky nucleophiles and mild electrophiles, but cannot prevent protonation by small acids.
Thermal Stability Degrades >60 °C in polar media[1]Heat provides the activation energy for strain release. Functionalization should be performed at ≤ 25 °C[1].

Self-Validating Experimental Protocols

Protocol A: Buffered Mild Oxidation to (1-Tert-butylazetidin-2-yl)methanal

Objective: Oxidize the primary alcohol to an aldehyde without triggering acid-catalyzed ring opening. Causality: Dess-Martin Periodinane (DMP) generates acetic acid as a byproduct. Without a buffer, this acid will protonate the azetidine nitrogen, initiating decomposition[2][3]. A heterogeneous buffer (solid NaHCO₃) neutralizes the acid instantly without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve (1-tert-butylazetidin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.

  • Buffering: Add solid NaHCO₃ (5.0 equiv) to the stirring solution.

  • Cooling: Purge the flask with Argon and cool to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the kinetic activation energy for any potential ring-opening side reactions[1].

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction & Validation: Stir the suspension at 0 °C, allowing it to slowly warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (stain with Ninhydrin). The intact azetidine aldehyde will elute differently and typically show a weaker, distinct color compared to a ring-opened primary/secondary amine, which stains a deep, immediate purple. Furthermore, crude ¹H-NMR should show a distinct aldehyde proton (~9.5 ppm) and intact azetidine ring protons (multiplets between 2.0-4.0 ppm). Loss of the multiplet structure indicates ring opening.

  • Workup: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Low-Temperature O-Alkylation (Etherification)

Objective: Alkylate the hydroxyl group while preventing N-alkylation and subsequent ring-opening. Causality: By irreversibly deprotonating the hydroxyl group with a strong base (NaH), you form a highly reactive alkoxide. This ensures the oxygen outcompetes the sterically hindered nitrogen for the electrophile, preserving the ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine alcohol (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C under Argon. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Activation: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is critical to prevent the neutral nitrogen from acting as the primary nucleophile.

  • Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise.

  • Reaction & Validation: Maintain the reaction at 0 °C to 25 °C for 2–4 hours. Do not heat.

    • Self-Validation Checkpoint: Aliquot a small sample, quench with water, and extract into EtOAc. Analyze via LC-MS. The presence of a mass corresponding to [M + Alkyl + H]⁺ without the addition of water (which would indicate a ring-opened amino alcohol) confirms ring integrity.

  • Workup: Quench carefully with ice-cold water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • National Institutes of Health (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". PMC. [Link]

  • American Chemical Society (ACS). "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Optimizing chiral resolution techniques for (1-Tert-butylazetidin-2-yl)methanol enantiomers

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the chiral resolution of (1-Tert-butylazetidin-2-yl)methanol. This resource is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the chiral resolution of (1-Tert-butylazetidin-2-yl)methanol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field-tested insights and troubleshooting for the separation of its enantiomers. The unique structure of this amino alcohol, featuring a sterically hindered tertiary-butyl group and a primary alcohol on a strained azetidine ring, presents specific challenges and opportunities in developing an efficient resolution strategy.

This guide is structured into three primary resolution methodologies. Each section provides a detailed troubleshooting Q&A, step-by-step experimental protocols, and data to help you navigate the complexities of your separation experiments.

Core Resolution Strategies Overview

The selection of a chiral resolution technique is a critical decision driven by scale, required purity, cost, and available equipment. For (1-Tert-butylazetidin-2-yl)methanol, three principal pathways are viable, each with distinct advantages and challenges.

G cluster_0 Resolution Pathways Racemate Racemic (1-Tert-butylazetidin-2-yl)methanol Method1 Diastereomeric Salt Crystallization Racemate->Method1 Add Chiral Resolving Agent Method2 Chiral Chromatography (HPLC/SFC) Racemate->Method2 Inject on Chiral Stationary Phase Method3 Enzymatic Kinetic Resolution Racemate->Method3 Add Enzyme & Acyl Donor Result1 Separated Diastereomeric Salts (R-R' and S-R') Method1->Result1 Fractional Crystallization Result2 Direct Enantiomer Separation (Analytical or Preparative) Method2->Result2 Elution Result3 Enantioenriched Alcohol & Enantioenriched Ester Method3->Result3 Selective Acylation Final Pure Enantiomers (R) and (S) Result1->Final Liberate Free Amino Alcohol Result2->Final Fraction Collection Result3->Final Separation & Hydrolysis G Start Low Diastereomeric Excess (d.e.) Check1 Was cooling rate too fast? Start->Check1 Check2 Is the solvent system optimal? Check1->Check2 No Sol1 Solution: Decrease cooling rate. Use a controlled temperature ramp. Check1->Sol1 Yes Check3 Is a single crystallization sufficient? Check2->Check3 Yes Sol2 Solution: Perform a thorough solvent screening to maximize solubility difference. Check2->Sol2 No Check4 Is the resolving agent effective? Check3->Check4 Yes Sol3 Solution: Perform one or more recrystallizations on the enriched solid. Check3->Sol3 No Sol4 Solution: Screen a different class of chiral resolving agents. Check4->Sol4 No End High d.e. Achieved Sol1->End Sol2->End Sol3->End Sol4->End

Figure 2: Troubleshooting workflow for low diastereomeric excess.
Data & Protocols
Table 1: Common Chiral Resolving Agents for Amino Alcohols
Resolving AgentAbbreviationTypeCommon Applications & Notes
(+)-(2R,3R)-Tartaric Acid(+)-TAAcidWidely used for resolving racemic bases. Cost-effective and readily available. [1]
(-)-(2S,3S)-Tartaric Acid(-)-TAAcidThe enantiomer of (+)-TA, used to isolate the opposite enantiomer of the target compound.
(+)-O,O'-Dibenzoyl-D-tartaric acid(+)-DBTAAcidOften provides more crystalline salts than tartaric acid itself, improving separation efficiency. [1]
(-)-O,O'-Di-p-toluoyl-L-tartaric acid(-)-DPTTAAcidSimilar to DBTA, the toluoyl groups can enhance crystallinity and selectivity. [1]
(S)-(+)-Mandelic Acid(S)-MAAcidA monocarboxylic acid that is effective for a range of amines. [2]
(R)-(-)-Camphor-10-sulfonic acid(-)-CSAAcidA strong acid that can form robust salts with basic amines.
Protocol 1: Screening for Diastereomeric Salt Crystallization
  • Setup: In parallel vials, dissolve 100 mg of racemic (1-Tert-butylazetidin-2-yl)methanol in 1 mL of various test solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).

  • Resolving Agent Addition: Prepare stock solutions of several chiral resolving agents (e.g., (+)-DBTA, (-)-DPTTA) in the same solvents. Add 0.5 equivalents of the resolving agent solution to each vial of the racemate. Using 0.5 equivalents is often sufficient and more economical. [3][2]3. Observation at Room Temperature: Stopper the vials and stir or shake for 1-2 hours at room temperature. Observe if any spontaneous precipitation occurs.

  • Induce Crystallization: If no solid forms, attempt to induce crystallization by:

    • Slowly adding an anti-solvent (e.g., hexane or MTBE) dropwise until turbidity persists.

    • Concentrating the solution by allowing slow evaporation.

    • Cooling the vials to 4 °C and then -20 °C, allowing them to stand for 24 hours at each temperature.

  • Isolation & Analysis: If crystals form, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals.

  • Purity Check: Liberate the free amino alcohol from the salt by dissolving the crystals in a biphasic mixture of aqueous NaOH (1M) and an organic solvent (e.g., Dichloromethane). Analyze the organic layer using chiral HPLC (see Method 2) to determine the enantiomeric excess (e.e.) and identify the most promising conditions.

Method 2: Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical determination of enantiomeric purity and preparative-scale separation. [4]These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. [5]

Troubleshooting Guide & FAQs

Q1: I am seeing poor or no resolution between the enantiomers. What are the first things to check?

A1: A systematic approach is crucial. Start with the most common variables before assuming the chosen column is incorrect. [6]* Causality: The observed resolution (Rs) is a function of column efficiency (N), retention factor (k), and selectivity (α). No resolution means α is ~1. The goal is to find conditions that make α > 1.

  • Solutions:

    • Verify Mobile Phase: For polysaccharide columns (the most common type), the choice and ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase is the most critical parameter. A small change from 90:10 Hexane:IPA to 95:5 can dramatically impact selectivity.

    • Add a Modifier: The amino alcohol structure has both a basic nitrogen and a hydroxyl group. Unwanted interactions with residual silanols on the silica support can cause peak tailing and poor resolution. Add a small amount of a basic modifier like diethylamine (DEA) or a similar amine (typically 0.1% v/v) to the mobile phase to improve peak shape and often selectivity for basic compounds. [7] 3. Lower the Flow Rate: Chiral separations rely on complex, transient diastereomeric interactions. Slowing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can improve resolution. [6] 4. Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, increases resolution by enhancing the stability of the transient diastereomeric complexes. Try running the column at 15 °C, 25 °C, and 40 °C to see the effect. [6] Q2: My peak shape is very poor (significant tailing). What is causing this?

A2: Peak tailing in chiral chromatography is often due to secondary, non-enantioselective interactions or sample overload.

  • Causality: The basic nitrogen of your azetidine can interact strongly with acidic sites (residual silanols) on the silica gel support of the CSP. This secondary interaction is strong and non-specific, leading to a "tail" on the peak.

  • Solutions:

    • Use a Basic Modifier: As mentioned above, adding 0.1% DEA to your mobile phase is the most effective way to remedy this. The DEA will preferentially bind to the acidic sites, preventing your analyte from doing so. [7] 2. Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to broad, tailing, or fronting peaks. Reduce the injection volume or dilute your sample.

Q3: My resolution is degrading over time with repeated injections. What's happening?

A3: This points to column contamination or degradation. Chiral columns are robust but require proper care. [8]* Causality: Strongly retained impurities from your sample can accumulate on the column, blocking active sites for chiral recognition. Alternatively, using incompatible solvents or mobile phases (especially after switching from reversed-phase) can strip the chiral selector from the support.

  • Solutions:

    • Implement a Column Wash: After a sequence of runs, wash the column with a stronger solvent than your mobile phase. For normal phase applications, 100% Isopropanol or Ethanol is often a good wash solvent. [8]Always check the column care manual for recommended wash procedures.

    • Filter Your Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.

    • Dedicate the Column: If possible, dedicate a chiral column to a specific mobile phase mode (Normal Phase, Reversed Phase, etc.). Traces of water or buffers from reversed-phase can be detrimental to a column used in normal phase. [8][9]

Data & Protocols
Table 2: Chiral HPLC/SFC Column Selection Guide
CSP TypeCommon Trade NamesPrimary Interaction MechanismBest For
Polysaccharide Derivatives Chiralpak® (IA, IB, IC, etc.) Chiralcel® (OD, OJ, etc.)Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion.Broadest applicability; the first choice for screening. Excellent for amino alcohols. [5]
Pirkle or Brush-Type Whelk-O® 1, α-Burke 2π-π interactions, hydrogen bonding, dipole stacking.Compounds with π-acidic or π-basic groups (aromatic rings). [7][10]
Ligand Exchange SUMICHIRAL OA-5000Formation of transient diastereomeric metal complexes (usually Cu²⁺).Underivatized amino acids and amino alcohols. [10][11]
Macrocyclic Glycopeptides Astec CHIROBIOTIC® (V, T, etc.)Inclusion complexing, hydrogen bonding, ionic interactions.Can be used in multiple modes (RP, NP, Polar Organic). Good for polar and ionic compounds.
Protocol 2: Chiral HPLC Method Development Screening
  • Column Selection: Start with two complementary polysaccharide-based columns, such as Chiralpak® IA and Chiralcel® OD-H.

  • Initial Mobile Phase Screening:

    • System A: 90:10 n-Hexane : Isopropanol (+ 0.1% DEA)

    • System B: 90:10 n-Hexane : Ethanol (+ 0.1% DEA)

  • Execution:

    • Equilibrate the first column (e.g., Chiralpak® IA) with System A for at least 30 column volumes.

    • Set flow rate to 0.7 mL/min and temperature to 25 °C.

    • Inject a 1 mg/mL solution of racemic (1-Tert-butylazetidin-2-yl)methanol.

    • If no or poor separation, change the mobile phase to System B and re-equilibrate.

    • Repeat the entire process on the second column (e.g., Chiralcel® OD-H).

  • Optimization: Once partial separation is observed (the "hit"), optimize the resolution:

    • Fine-tune the alcohol percentage: Try 95:5, 92:8, 85:15, etc.

    • Change the alcohol: If using IPA, try Ethanol, n-Propanol, or vice-versa.

    • Adjust flow rate and temperature as described in the troubleshooting section.

  • Goal: Aim for a resolution (Rs) value ≥ 1.5 for baseline separation, which is required for accurate quantification and preparative work.

G Start Start: Racemic Mixture ScreenCols Screen Columns (e.g., Chiralpak IA, Chiralcel OD) Start->ScreenCols ScreenMPs Screen Mobile Phases (Hex/IPA, Hex/EtOH) + 0.1% DEA ScreenCols->ScreenMPs Hit Partial Separation Achieved? (Rs > 0.8) ScreenMPs->Hit Optimize Optimize: % Alcohol Flow Rate Temperature Hit->Optimize Yes Fail No Separation: Try Different Column Class (e.g., Pirkle, SFC) Hit->Fail No End Baseline Resolution (Rs >= 1.5) Optimize->End

Figure 3: Logical workflow for chiral HPLC method development.

Method 3: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution uses an enzyme (a biocatalyst) to selectively react with one enantiomer of the racemic mixture at a much faster rate than the other. [12]For a racemic alcohol, a common strategy is enantioselective acylation using a lipase enzyme, which converts one alcohol enantiomer into an ester, leaving the other, unreacted alcohol enantiomer in an enriched state. [13]

Troubleshooting Guide & FAQs

Q1: My reaction is very slow or shows no conversion. What's wrong?

A1: This indicates an issue with enzyme activity or reaction conditions.

  • Causality: The chosen lipase may not be active towards this specific substrate, or it could be denatured or inhibited by the solvent or temperature.

  • Solutions:

    • Enzyme Screening: Not all lipases are the same. Screen a panel of commercially available lipases, such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), and Candida rugosa Lipase (CRL). CALB is often a robust starting point. [14] 2. Check Acyl Donor: The choice of acyl donor is critical. Simple vinyl esters like vinyl acetate are often used because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. [13]If that fails, try other donors like isopropenyl acetate or acid anhydrides (e.g., acetic anhydride).

    • Solvent Choice: Lipases work best in non-polar, aprotic organic solvents like hexane, MTBE, or toluene. Polar solvents like DMF or DMSO can strip essential water from the enzyme and denature it.

    • Temperature: Most lipases have an optimal temperature range, typically between 30-50 °C. Too high a temperature can cause denaturation.

Q2: The enantioselectivity of my reaction is poor (low e.e. at ~50% conversion). How can I improve it?

A2: The enantioselectivity (expressed as the E-value) is an intrinsic property of the enzyme-substrate-solvent system.

  • Causality: The enzyme's active site does not sufficiently differentiate between the two enantiomers of (1-Tert-butylazetidin-2-yl)methanol under the current conditions. The bulky tert-butyl group may present a steric challenge for some enzymes.

  • Solutions:

    • Screen More Enzymes: This is the most effective approach. Different enzymes have different active site geometries, and one may provide much better selectivity.

    • Change the Acyl Donor: The structure of the acyl donor can influence selectivity. Try bulkier donors (e.g., vinyl butyrate, vinyl laurate) as the steric fit within the active site involves both the alcohol and the acyl donor.

    • Lower the Temperature: Reducing the reaction temperature (e.g., from 40 °C to room temperature or even 4 °C) can sometimes enhance enantioselectivity, although it will slow down the reaction rate.

    • Change the Solvent: The solvent can influence the enzyme's conformation and, therefore, its selectivity. Screening different non-polar solvents is worthwhile.

Q3: How do I know when to stop the reaction, and how do I separate the products?

A3: This is the most critical aspect of kinetic resolution. For a simple EKR, the theoretical maximum yield for a single enantiomer is 50%.

  • Causality: The goal is to stop the reaction as close to 50% conversion as possible. At this point, you will have (ideally) a 1:1 mixture of the unreacted (S)-alcohol and the newly formed (R)-ester (assuming the R-enantiomer reacts faster). Letting the reaction proceed further will result in the slower-reacting enantiomer also being consumed, which lowers the e.e. of the remaining starting material.

  • Solutions:

    • Monitor Progress: Set up the reaction and take small aliquots at regular time intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot and analyze it by chiral HPLC to determine the e.e. of the remaining alcohol and the conversion percentage. Plot conversion vs. time to determine the optimal reaction time.

    • Separation: Once the reaction is stopped (by filtering off the enzyme), you are left with a mixture of the unreacted alcohol and the formed ester. These two compounds have very different polarities and can be easily separated using standard column chromatography on silica gel. The ester is much less polar than the alcohol.

    • Liberation: After separation, the acylated enantiomer can be hydrolyzed back to the pure alcohol using a simple acid or base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol).

Data & Protocols
Table 3: Typical Conditions for Lipase-Catalyzed Kinetic Resolution
ParameterCommon ChoicesRationale & Notes
Enzyme Immobilized CALB (Novozym® 435), PSL, Amano Lipase AKCALB is a highly robust and versatile enzyme, making it an excellent starting point. Immobilized enzymes are easily filtered off for reuse. [14]
Acyl Donor Vinyl Acetate, Isopropenyl Acetate, Acetic AnhydrideVinyl esters drive the reaction to completion by forming a non-reactive byproduct (acetaldehyde). [13]
Solvent MTBE, Toluene, Hexane, Tetrahydrofuran (THF)Non-polar, aprotic solvents are generally preferred to maintain enzyme activity.
Temperature 30 - 50 °CA balance between reaction rate and enzyme stability/selectivity.
Stoichiometry 1 equiv. racemate, 0.5-1.0 equiv. acyl donorUsing slightly less than 1 equivalent of the acyl donor can help prevent the reaction from overshooting 50% conversion.
Protocol 3: Screening for Enzymatic Kinetic Resolution
  • Setup: To a 10 mL vial, add racemic (1-Tert-butylazetidin-2-yl)methanol (e.g., 50 mg, 1 equiv.), 2 mL of MTBE, and vinyl acetate (0.6 equiv.).

  • Enzyme Addition: Add the lipase (e.g., 10 mg of Novozym® 435). The enzyme is a catalyst and is used in catalytic amounts by weight.

  • Reaction: Seal the vial and place it in an orbital shaker set to 40 °C and 200 rpm.

  • Monitoring: At t = 2, 6, and 24 hours, pause the shaking, allow the enzyme to settle, and withdraw a ~50 µL aliquot of the supernatant. Dilute the aliquot with mobile phase and analyze by chiral HPLC to determine the conversion and the e.e. of the remaining alcohol.

    • Conversion (%) = [Area(Ester)] / [Area(Alcohol) + Area(Ester)] * 100

    • e.e. (%) = [|Area(S) - Area(R)|] / [Area(S) + Area(R)] * 100 (for the remaining alcohol)

  • Workup: When the reaction reaches ~50% conversion (or when the e.e. of the remaining alcohol is maximized), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate and purify by silica gel column chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to separate the less polar product ester from the more polar unreacted alcohol.

References
  • SUMICHIRAL OA columns for enantiomer separ
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development.
  • Troubleshooting diastereomeric salt crystalliz
  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Chiral resolution by diastereomeric salt crystalliz
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystalliz
  • Chiral HPLC Separ
  • Chemoenzymatic enantioselective route to get (+) and (-)
  • Chiral resolution. Wikipedia.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Trouble with chiral separations.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enzymatic hydrolysis on L-azetidine-2-carboxyl
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Practical Considerations in Kinetic Resolution Reactions. Wiley Online Library.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • How can I improve my chiral column resolution?
  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PMC.
  • Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acyl
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • Chiral Resolution and Separ
  • Strategies for chiral separation: from racem
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting (1-Tert-butylazetidin-2-yl)methanol Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique synthetic challenges associated with (1-Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique synthetic challenges associated with (1-Tert-butylazetidin-2-yl)methanol .

This molecule presents a dual-threat to standard coupling reactions: the massive steric shielding of the N-tert-butyl group adjacent to the C2-hydroxymethyl group, and the inherent thermodynamic strain of the four-membered azetidine ring[1]. Standard protocols often result in near-zero yields or complete degradation of the starting material. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure your success.

Mechanistic Causality & Decision Workflow

Before attempting a coupling reaction, it is critical to understand why standard methods fail. The N-tert-butyl group creates an "umbrella effect," physically blocking the trajectory of incoming electrophiles. Furthermore, the azetidine ring is highly susceptible to nucleophilic ring-opening. If you apply excessive heat or use highly polar solvents with strong bases, the activation energy for ring-opening is easily breached, destroying your core scaffold[1].

To bypass these issues, we must rely on highly electrophilic, sterically small intermediates (for esterifications) or tightly controlled ion-pairing environments (for O-arylations).

Workflow A Sterically Hindered Coupling (1-t-Butylazetidin-2-yl)methanol B O-Arylation / SNAr A->B C Esterification A->C D t-BuONa in Toluene (0-25°C) Minimizes ring opening B->D E Standard EDC/DCC Fails? Steric clash at C2 C->E H Successful Coupling (Verified by LC-MS) D->H F Convert to Acyl Fluoride (TFFH in DCM) E->F Extreme Hindrance G Use HATU/HOAt + NMP Extended Time E->G Moderate Hindrance F->H G->H

Decision matrix for overcoming steric hindrance in azetidinyl methanol couplings.

Troubleshooting FAQs

Q1: Why do standard coupling reagents like DCC or EDC fail when acylating (1-tert-butylazetidin-2-yl)methanol? Causality: Standard carbodiimides form an O-acylisourea intermediate. For the reaction to proceed, the primary alcohol of the azetidine must attack this bulky intermediate. The adjacent N-tert-butyl group severely restricts the rotational degrees of freedom of the C2-hydroxymethyl group, physically blocking the required Bürgi-Dunitz trajectory. Solution: Switch to highly reactive in-situ activating reagents like HATU, or convert the carboxylic acid to an acyl fluoride[2]. Acyl fluorides are exceptionally small and highly electrophilic, allowing them to easily penetrate the steric shield.

Q2: How can I optimize O-arylation (e.g., for KRas G12C inhibitor synthesis) without causing azetidine ring-opening? Causality: O-arylation requires deprotonation of the alcohol. Using overly harsh bases (like NaH) in polar aprotic solvents (like DMF) leaves the resulting alkoxide highly exposed. This "naked" alkoxide can act as a nucleophile against the strained azetidine ring of a neighboring molecule, leading to rapid polymerization or hydrolytic ring-opening. Solution: Use sodium tert-butoxide (t-BuONa) in a non-polar solvent like toluene at low temperatures (0 °C to 25 °C)[3]. Toluene forces the sodium cation and the alkoxide to remain as a tight ion pair, tempering its nucleophilicity toward the azetidine ring while maintaining enough reactivity to attack highly electrophilic aryl triflates or halides.

Q3: What role does solvent selection play in these hindered esterifications? Causality: Inadequate solvation exacerbates steric issues by promoting reagent aggregation, which further limits accessibility to the reactive center. Solution: For hindered esterifications, N-methylpyrrolidone (NMP) is superior to DMF due to its enhanced solvating properties, keeping the reactive intermediates fully dissolved and accessible[2].

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected outcomes when applying various coupling strategies to (1-tert-butylazetidin-2-yl)methanol.

Coupling StrategyReagent / BaseSolventTemp (°C)Typical YieldRing-Opening Risk
Standard Esterification EDC / HOBtDMF25< 20%Low
Activated Esterification HATU / DIPEANMP25 - 4060 - 75%Low
Acyl Fluoride Esterification TFFH / DIPEADCM2580 - 95%Low
Standard O-Arylation NaHDMF60< 10%High
Optimized O-Arylation t-BuONaToluene0 - 2575 - 90%Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols have built-in self-validation steps. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Low-Temperature Base-Mediated O-Arylation

Ideal for cross-coupling with aryl triflates or halides (e.g., KRas G12C inhibitor scaffolds)[3].

  • Preparation: Dissolve the aryl halide/triflate (1.0 eq) and (1-tert-butylazetidin-2-yl)methanol (1.5 eq) in anhydrous toluene (0.1 M concentration).

  • Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice bath under a continuous nitrogen atmosphere.

  • Base Addition: Add t-BuONa (2.0 to 3.0 eq) in small, controlled portions to prevent localized exotherms that could trigger ring-opening.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to 25 °C.

  • SELF-VALIDATION STEP (LC-MS): After 1 hour at 25 °C, withdraw a 10 µL aliquot, quench in 100 µL cold water, extract with 100 µL EtOAc, and inject into the LC-MS.

    • Pass: Observation of the desired product mass [M+H]+ .

    • Fail: Observation of an [M+18] peak. This indicates hydrolytic ring-opening of the azetidine. If observed, immediately cool the main reaction back to 0 °C to halt further degradation.

  • Workup: Quench the main reaction with cold water. Adjust the pH to 8-9 using 2M aqueous HCl at 0 °C, and extract three times with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate.

Protocol B: Acyl Fluoride Esterification for Highly Hindered Acids

Ideal for coupling with sterically demanding carboxylic acids where HATU fails[2].

  • Acid Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.

  • Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.5 eq). Stir for 30 minutes at room temperature.

  • SELF-VALIDATION STEP (IR Spectroscopy): Withdraw a single drop of the reaction mixture and perform a quick ATR-IR scan.

    • Pass: Appearance of a sharp, distinct carbonyl stretch at approximately 1840 cm⁻¹ , confirming the formation of the acyl fluoride.

    • Fail: Absence of the 1840 cm⁻¹ peak. Do not add the alcohol. Add an additional 0.2 eq of TFFH and re-test after 15 minutes.

  • Alcohol Addition: Once validated, add (1-tert-butylazetidin-2-yl)methanol (1.2 eq) to the mixture.

  • Reaction: Stir overnight (12-16 hours) at room temperature. The small size of the fluoride leaving group allows the hindered alcohol to successfully attack the carbonyl carbon.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove residual HF and unreacted acid. Dry over Na₂SO₄ and concentrate under reduced pressure.

References

  • Source: benchchem.
  • Source: google.
  • Title: Evaluation of Enantiopure N-(Ferrocenylmethyl)azetidin-2-yl(diphenyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting (1-Tert-butylazetidin-2-yl)methanol Derivatization

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals utilizing (1-tert-butylazetidin-2-yl)methanol as a structural building block, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals utilizing (1-tert-butylazetidin-2-yl)methanol as a structural building block, frequently encountered in the synthesis of modern therapeutics such as KRas G12C/G12D inhibitors[1].

Derivatizing this molecule presents a dual chemical challenge: the severe steric bulk of the N-tert-butyl group and the inherent thermodynamic instability of the strained 4-membered azetidine ring (~26 kcal/mol strain energy)[2]. Below, we address the most common side reactions—ring opening, ring expansion, and steric stalling—and provide field-proven, self-validating protocols to ensure synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Activation of the Hydroxymethyl Group (Mesylation/Tosylation)

Q: When attempting to mesylate the primary alcohol, my yield of the desired substitution product is low. Mass spectrometry and NMR indicate the formation of a mass-shifted or rearranged byproduct. What is happening?

A: You are likely observing a ring expansion that converts your azetidine into a 3-substituted pyrrolidine derivative.

  • The Causality: When the C2-hydroxymethyl group is converted into a highly reactive leaving group (like a mesylate or tosylate), the spatially proximate nitrogen lone pair can undergo Neighboring Group Participation (NGP). This intramolecular nucleophilic attack forms a highly strained, transient 1-azabicyclo[2.1.0]pentane intermediate. To relieve this extreme strain, any available nucleophile in the reaction mixture (such as the chloride ion from methanesulfonyl chloride) will attack the intermediate, cleaving the original C–N bond and expanding the ring to a pyrrolidine[3].

  • The Solution:

    • Reagent Selection: Substitute methanesulfonyl chloride (MsCl) with methanesulfonic anhydride (Ms₂O). This eliminates nucleophilic chloride ions from the reaction, preventing them from trapping the bicyclic intermediate.

    • Steric Base: Utilize a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than triethylamine to minimize base-catalyzed degradation.

    • Thermal Control: NGP is highly temperature-dependent. The reaction must be strictly maintained at or below -78°C.

MechanisticPathway A (1-t-Butylazetidin-2-yl)methanol B Activated Intermediate (e.g., Mesylate) A->B Activation (Ms2O, Base) C 1-Azabicyclo[2.1.0]pentane Intermediate (NGP) B->C N-lone pair attack (Intramolecular) E Desired Substitution Product B->E Direct SN2 (External Nucleophile) D Pyrrolidine Byproduct (Ring Expansion) C->D Nucleophilic attack (e.g., Cl-)

Fig 1: Mechanistic pathway showing azetidine ring expansion via neighboring group participation.

FAQ 2: Oxidation to Aldehydes or Carboxylic Acids

Q: I am trying to oxidize the alcohol to an aldehyde, but I am seeing complete degradation of the starting material and ring-opened byproducts. Which oxidants should I avoid?

A: You must avoid any acidic oxidation conditions, such as the Jones reagent or Pyridinium Dichromate (PDC) in acidic media.

  • The Causality: The azetidine nitrogen is basic. Under acidic conditions, it rapidly protonates to form an azetidinium ion. This drastically increases the electrophilicity of the adjacent ring carbons. The inherent ~26 kcal/mol ring strain then acts as a thermodynamic spring, driving nucleophilic ring opening by any available species (even trace water or counterions), completely destroying the heterocycle[2].

  • The Solution: Utilize ultra-mild, basic, or neutral oxidation protocols. Swern oxidation or Dess-Martin Periodinane (DMP) buffered with solid NaHCO₃ are the gold standards for this substrate.

Table 1: Comparison of Oxidation Methods for Azetidine Substrates

Oxidation MethodpH ConditionAzetidine StabilityPrimary Side ReactionRecommendation
Jones Reagent Highly AcidicPoorAcid-catalyzed ring openingDO NOT USE
TEMPO / BAIB Mildly AcidicModeratePartial ring openingUse with caution; add buffer
Swern Oxidation BasicExcellentEpimerization at C2 (rare)Highly Recommended
DMP + NaHCO₃ Neutral/BasicExcellentNone observedHighly Recommended
FAQ 3: Etherification and Steric Stalling

Q: Silyl protection (e.g., TBDPS-Cl) of the alcohol is extremely sluggish, often stalling at 30% conversion. How can I drive this to completion without forcing conditions that cause degradation?

A: The N-tert-butyl group exerts severe steric hindrance on the adjacent C2-hydroxymethyl group.

  • The Causality: The bulky tert-butyl group locks the conformation of the azetidine ring, physically shielding the primary alcohol's trajectory from incoming bulky electrophiles like TBDPS-Cl.

  • The Solution: Switch from dichloromethane (DCM) to a more polar aprotic solvent like DMF to stabilize and accelerate the Sₙ2 transition state. Additionally, use a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) at a higher loading (0.2–0.5 eq) to form a highly reactive, less sterically demanding N-silyl intermediate that transfers the silyl group to the alcohol.

Self-Validating Experimental Protocol

Low-Temperature Mesylation of (1-Tert-butylazetidin-2-yl)methanol

This protocol is designed to activate the hydroxymethyl group while completely suppressing the pyrrolidine ring-expansion side reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (1-tert-butylazetidin-2-yl)methanol in anhydrous DCM to create a 0.1 M solution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78°C) under a positive pressure of nitrogen.

    • Validation Check: Ensure the internal temperature probe reads ≤ -70°C before proceeding. Do not rely on bath temperature alone.

  • Base Addition: Add 2.5 eq of anhydrous DIPEA via syringe.

  • Activation: Dissolve 1.1 eq of Methanesulfonic anhydride (Ms₂O) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Causality: Ms₂O is strictly used over MsCl to prevent chloride-mediated ring expansion.

  • Monitoring: Stir for 1 hour at -78°C.

    • Validation Check (NMR): Quench a 10 µL aliquot in cold NaHCO₃, extract with CDCl₃, and run a rapid ¹H NMR. The disappearance of the CH₂-OH multiplet (~3.6 ppm) and the appearance of a downfield CH₂-OMs multiplet (~4.2 ppm) without the formation of a new tert-butyl singlet indicates successful conversion without NGP.

  • Quench: Quench the reaction while still cold (-78°C) by adding saturated aqueous NaHCO₃. Allow it to warm to room temperature only after the biphasic mixture is fully formed, then extract immediately with DCM.

Workflow S1 1. Dissolve Substrate in Anhydrous DCM (0.1 M) S2 2. Cool to -78°C (Dry Ice/Acetone) S1->S2 S3 3. Add Bulky Base (DIPEA, 2.5 eq) S2->S3 S4 4. Dropwise Addition of Ms2O (1.1 eq) S3->S4 S5 5. Quench with NaHCO3 at -78°C S4->S5

Fig 2: Optimized low-temperature workflow for the safe mesylation of azetidine derivatives.

References

  • Title: WO2020101736A1 - KRas G12C Inhibitors Source: Google Patents URL
  • Title: Regioselective ring opening reactions of azetidines Source: ResearchGate URL: [Link]

  • Title: Ring Expansion of Azetidinium Ylides: Rapid Access to the Pyrrolizidine Alkaloids Turneforcidine and Platynecine Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Enrichment of (1-Tert-butylazetidin-2-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Introduction (1-Tert-butylazetidin-2-yl)methanol is a highly strained, chiral, four-membered heterocyclic building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction

(1-Tert-butylazetidin-2-yl)methanol is a highly strained, chiral, four-membered heterocyclic building block. It is prominently utilized as a critical intermediate in the synthesis of KRas G12C inhibitors, a major class of targeted anticancer therapeutics[1]. Maintaining high enantiomeric excess (ee) during its synthesis—or effectively resolving the racemic mixture—presents significant synthetic challenges. The inherent ring strain of the azetidine core and the propensity for base-catalyzed racemization at the C2 position frequently lead to ee degradation[1].

This technical support guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you consistently achieve >99% ee.

Part 1: Mechanistic Overview – The Causality of ee Degradation

Before troubleshooting, it is critical to understand why (1-tert-butylazetidin-2-yl)methanol loses optical purity during standard synthetic workflows.

  • C2-Proton Acidity & Epimerization: When synthesizing this molecule from enantiopure (S)-azetidine-2-carboxylic acid, the alpha-proton at the C2 position is susceptible to deprotonation by strong bases used during N-alkylation. This deprotonation forms an achiral, planar enolate-like intermediate, leading to rapid racemization upon reprotonation.

  • Reductive Ring-Opening: The use of harsh reducing agents (such as LiAlH₄ at elevated temperatures) to reduce the ester precursor to the alcohol can trigger reductive ring-opening of the azetidine core[2]. This not only destroys the stereocenter but generates acyclic amino-alcohol impurities that are notoriously difficult to separate from the desired product[2].

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing ee during the N-tert-butylation of (S)-azetidine-2-carboxylic acid esters. How do I prevent this base-catalyzed epimerization? A: Direct alkylation with tert-butyl bromide requires strong bases and high temperatures, which inevitably deprotonate the acidic C2 position. Solution: Avoid direct alkylation of the intact ring if possible. Instead, utilize a reductive amination approach, or synthesize the azetidine ring de novo from a chiral pool precursor (e.g., cyclization of a 1,3-bis-triflate derived from a chiral diol with tert-butylamine) to lock the stereocenter in place[3]. If N-alkylation of the intact ring is mandatory, use strictly controlled cryogenic temperatures (-78°C to 0°C) and non-nucleophilic, sterically hindered bases (like DIPEA) to minimize enolization.

Q2: My reduction of the N-tert-butyl ester to the alcohol yields a lower ee and acyclic impurities. Which reducing agent is optimal? A: Harsh reductants like LiAlH₄ in refluxing ether or THF cause reductive cleavage of the strained C-N bond[2]. Solution: Switch to a milder, chemoselective reducing system. Lithium borohydride (LiBH₄) in THF at 0°C, or the NaBH₄/I₂ system, provides excellent chemoselectivity for the ester without disturbing the azetidine stereocenter[3]. Ensure the reaction is quenched meticulously at low temperatures (e.g., with saturated aqueous NH₄Cl at -65°C to 0°C) to prevent thermal degradation during workup[4].

Q3: I have racemic (1-tert-butylazetidin-2-yl)methanol. What is the most scalable method for chiral resolution? A: While classical diastereomeric salt formation (e.g., using camphorsulfonic acid) is possible, it often requires multiple recrystallization cycles that drastically reduce the overall yield. The most efficient method is Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)[5]. CAL-B highly selectively acetylates the (R)-enantiomer using vinyl acetate as the acyl donor, leaving the (S)-enantiomer as the unreacted alcohol.

Part 3: Data Presentation - Method Comparison

MethodStarting MaterialTypical ee (%)ScalabilityCost EfficiencyPrimary Failure Mode
Chiral Pool Synthesis (S)-Azetidine-2-carboxylic acid>98%HighModerateRacemization during N-alkylation
Enzymatic Resolution Racemic (1-tert-butylazetidin-2-yl)methanol>99%Very HighHighIncomplete conversion (requires monitoring)
Chemical Resolution Racemic (1-tert-butylazetidin-2-yl)methanol90-95%LowLowPoor crystallization yields

Part 4: Validated Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution using CAL-B (Targeting the (S)-Enantiomer)

Self-Validating Principle: This is a kinetic resolution. The reaction naturally plateaus at ~50% conversion. Monitoring this plateau via GC/HPLC confirms the enantioselectivity of the enzyme and prevents over-reaction.

  • Preparation: Dissolve 10.0 g of racemic (1-tert-butylazetidin-2-yl)methanol in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 15.0 mL of vinyl acetate (acting as the acyl donor) and 1.0 g of immobilized CAL-B (Novozym 435)[5].

  • Incubation: Stir the suspension gently at 30°C. Monitor the reaction via chiral HPLC. The enzyme will selectively convert the (R)-enantiomer to the corresponding acetate.

  • Termination: Once the conversion reaches exactly 50% (typically 12-24 hours), filter the mixture to remove the immobilized enzyme. Wash the enzyme bed with MTBE.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-(1-tert-butylazetidin-2-yl)methanol from the (R)-acetate via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validation: Analyze the isolated (S)-alcohol via Chiral Supercritical Fluid Chromatography (SFC) to confirm >99% ee.

Protocol B: Mild Reduction of (S)-Methyl 1-tert-butylazetidine-2-carboxylate

Self-Validating Principle: Low-temperature quenching prevents the exothermic destruction of the azetidine ring. Post-reaction NMR must show the absence of acyclic alkene or amine proton signals.

  • Preparation: Dissolve 5.0 g of enantiopure (S)-methyl 1-tert-butylazetidine-2-carboxylate in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reduction: Slowly add 2.0 M LiBH₄ in THF (1.5 equivalents) dropwise over 30 minutes to maintain the internal temperature below 5°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Cool the mixture back to -65°C to 0°C and carefully quench by adding saturated aqueous NH₄Cl dropwise to destroy excess hydride[4].

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Validation: Verify the absence of ring-opened impurities via ¹H NMR and confirm ee retention via Chiral HPLC.

Part 5: Workflow Visualization

Workflow Start Target: High-ee (1-tert-butylazetidin-2-yl)methanol Path1 Pathway A: Chiral Pool Synthesis Start->Path1 Path2 Pathway B: Enzymatic Resolution Start->Path2 Step1A (S)-Azetidine-2-carboxylic acid (Enantiopure) Path1->Step1A Step1B Racemic (1-tert-butylazetidin-2-yl)methanol Path2->Step1B Step2A N-tert-Butylation (Strict Temp Control) Step1A->Step2A Step3A Mild Reduction (LiBH4 or NaBH4/I2) Step2A->Step3A Final >99% ee Product Step3A->Final Step2B CAL-B Lipase + Vinyl Acetate (Kinetic Resolution) Step1B->Step2B Step3B Separation of (S)-Alcohol and (R)-Acetate Step2B->Step3B Step3B->Final

Workflow for achieving high enantiomeric excess in (1-tert-butylazetidin-2-yl)methanol synthesis.

References

  • Google Patents, "US10647715B2 - KRas G12C inhibitors",
  • PubMed (nih.gov), "Two Scalable Syntheses of (S)-2-Methylazetidine",[Link]

  • Google Patents, "US6103911A - Process for reduction of (2R)-4-oxoazetidinone-2-carboxylic acid",
  • Taylor & Francis (tandfonline.com), "Efficient Route to (S)-Azetidine-2-carboxylic Acid",[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: (1-Tert-butylazetidin-2-yl)methanol vs. (1-benzylazetidin-2-yl)methanol

Introduction Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as improved solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The substitution on the azetidine nitrogen dictates not only the molecule's biological activity but also its synthetic fate. This guide provides an in-depth comparison of two key C2-functionalized azetidines: (1-tert-butylazetidin-2-yl)methanol and (1-benzylazetidin-2-yl)methanol.

The choice between an N-tert-butyl and an N-benzyl substituent is a critical decision in a synthetic campaign, profoundly impacting reactivity in subsequent steps. This comparison focuses on the steric and electronic influences of these groups on key transformations, including N-dealkylation, oxidation of the primary alcohol, and susceptibility to ring-opening. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in making informed strategic choices for their synthetic routes.

Structural and Electronic Analysis

The fundamental difference in reactivity between the two title compounds stems from the distinct nature of the tert-butyl and benzyl groups attached to the azetidine nitrogen.

  • (1-tert-butylazetidin-2-yl)methanol: The tert-butyl group is a bulky, sterically demanding alkyl substituent.[3] It exerts a strong positive inductive effect (+I) through its three methyl groups, which increases the electron density on the nitrogen atom.[4] This enhanced electron density results in a higher basicity (pKa ~11) compared to less substituted azetidines.[4] However, its significant steric bulk can hinder the approach of reagents to the nitrogen atom and adjacent positions.[5][6]

  • (1-benzylazetidin-2-yl)methanol: The benzyl group is sterically less demanding than the tert-butyl group.[5] Electronically, it is considered largely neutral but is characterized by the presence of benzylic protons and its susceptibility to cleavage via catalytic hydrogenation.[7] While the nitrogen basicity is similar to other secondary amines, the N-benzyl bond represents a synthetically labile site, a feature often exploited for its use as a protecting group.[7][8]

Caption: Structural and property comparison of the two azetidine derivatives.

Comparative Reactivity Analysis

The structural and electronic differences manifest in distinct chemical behaviors, particularly in reactions crucial for multi-step synthesis in drug development.

N-Dealkylation (Protecting Group Removal)

The most significant point of differentiation lies in the stability of the Nitrogen-substituent bond. This defines their utility as intermediates where the N-substituent is either a permanent feature or a temporary protecting group.

  • (1-benzylazetidin-2-yl)methanol: The N-benzyl group is a classic protecting group, readily and cleanly removed under mild catalytic hydrogenation conditions (e.g., H₂, Pd/C).[8] This process, known as hydrogenolysis, is highly selective and tolerant of many other functional groups, making the N-benzyl group an excellent choice when subsequent N-functionalization is desired. This strategy is a cornerstone of heterocyclic and peptide synthesis.[7]

  • (1-tert-butylazetidin-2-yl)methanol: The N-tert-butyl group is exceptionally robust and stable under a wide range of reaction conditions, including catalytic hydrogenation.[7] Its removal is challenging and typically requires harsh, strongly acidic conditions that may not be compatible with other functional groups in the molecule and can promote ring-opening of the strained azetidine.[9][10] Therefore, the tert-butyl group should be considered a permanent structural feature rather than a protecting group.

Feature(1-tert-butylazetidin-2-yl)methanol(1-benzylazetidin-2-yl)methanol
N-Dealkylation Method Not synthetically viableCatalytic Hydrogenolysis (H₂/Pd/C)
Conditions Harsh (strong acid)Mild (rt, atmospheric pressure)
Orthogonality Stable to hydrogenation, mild acid/baseStable to standard acid/base; Orthogonal to Boc/tBu groups[7]
Synthetic Role Permanent structural componentRemovable protecting group
Oxidation of the C2-Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde or carboxylic acid is a common transformation. The proximity of the nitrogen atom can influence the outcome of this reaction.

  • (1-tert-butylazetidin-2-yl)methanol: The oxidation of the hydroxyl group is generally straightforward. The steric bulk of the tert-butyl group effectively shields the nitrogen atom, preventing its oxidation or coordination with the oxidant. Standard oxidation protocols like Swern or TEMPO-mediated oxidation can be employed effectively. The compound itself is noted to be prone to oxidation at the hydroxyl group upon prolonged air exposure, indicating the accessibility of this site.[4]

  • (1-benzylazetidin-2-yl)methanol: While the primary alcohol can be readily oxidized, the N-benzyl group presents potential side reactions depending on the oxidant used. Strong oxidants could potentially lead to oxidation at the benzylic position or N-debenzylation. However, controlled and selective methods like TEMPO-mediated oxidation are generally effective and minimize these side reactions. The less-hindered nitrogen lone pair is more susceptible to interaction with Lewis acidic oxidants compared to its tert-butyl counterpart.

Susceptibility to Ring-Opening

The reactivity of azetidines is largely driven by their inherent ring strain of approximately 25 kcal/mol, which facilitates nucleophilic ring-opening reactions.[9][10][11][12] This reaction is typically initiated by activation of the nitrogen atom through protonation or alkylation.

  • (1-tert-butylazetidin-2-yl)methanol: The tert-butyl group enhances the nitrogen's basicity, which could favor protonation and subsequent ring-opening under acidic conditions.[4] However, the immense steric hindrance of the tert-butyl group can significantly impede the approach of a nucleophile to either the C2 or C4 positions of the azetidinium ion, potentially slowing down the rate of ring-opening compared to less hindered analogues.

  • (1-benzylazetidin-2-yl)methanol: This compound is also susceptible to acid-catalyzed ring-opening. With less steric hindrance around the ring, nucleophilic attack on the activated azetidinium ion may proceed more readily compared to the tert-butyl derivative. It is noteworthy that under certain conditions, nucleophilic attack can result in the loss of the benzyl group.[13]

Experimental Protocols

The following protocols are representative examples of key transformations discussed above, illustrating the practical differences in handling these two reagents.

Protocol 1: N-Debenzylation of (1-benzylazetidin-2-yl)methanol

This protocol describes the removal of the N-benzyl group to yield (azetidin-2-yl)methanol, a versatile intermediate for further derivatization.

G start Dissolve (1-benzylazetidin-2-yl)methanol in Methanol (0.1 M) add_pd Add 10 wt% Palladium on Carbon (10 mol% Pd) start->add_pd Inert atmosphere purge Purge vessel with N₂, then with H₂ gas add_pd->purge react Stir under H₂ atmosphere (balloon) at room temperature for 16h purge->react monitor Monitor reaction by TLC/LC-MS react->monitor filter Filter through Celite® to remove catalyst monitor->filter Upon completion concentrate Concentrate filtrate under reduced pressure filter->concentrate product Obtain crude (azetidin-2-yl)methanol concentrate->product

Sources

Comparative

Benchmarking (1-Tert-butylazetidin-2-yl)methanol in Asymmetric Catalysis: A Comparative Guide

Chiral amino alcohols are foundational pillars in asymmetric synthesis, serving as highly effective ligands and chiral auxiliaries. While prolinol and ephedrine derivatives have historically dominated the landscape, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral amino alcohols are foundational pillars in asymmetric synthesis, serving as highly effective ligands and chiral auxiliaries. While prolinol and ephedrine derivatives have historically dominated the landscape, highly strained, conformationally restricted scaffolds like (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) offer distinct stereoelectronic advantages.

This guide provides an objective, data-driven benchmark of (1-Tert-butylazetidin-2-yl)methanol against other standard chiral amino alcohols, focusing on its application in the enantioselective addition of dialkylzincs to aldehydes—a gold-standard reaction for evaluating ligand efficacy.

The Stereoelectronic Imperative: Why Azetidines?

The performance of a chiral ligand is dictated by its ability to form a rigid, highly biased chiral pocket upon metal complexation. (1-Tert-butylazetidin-2-yl)methanol achieves this through a unique combination of ring strain and extreme steric bulk[1].

  • Conformational Rigidity (Ring Strain): Unlike the 5-membered pyrrolidine ring of prolinol, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This restricts the rotational freedom of the N-C bonds, locking the hydroxymethyl directing group into a highly predictable spatial orientation.

  • Electronic Perturbation: The tert-butyl group exerts a strong electron-donating inductive effect (+I). This increases the electron density at the azetidine nitrogen, raising its basicity (pKa ~11) compared to unsubstituted azetidine (pKa ~9.8)[1]. A more basic nitrogen coordinates more strongly to Lewis acidic metals like Zinc or Titanium, preventing ligand dissociation during the catalytic cycle.

  • Steric Shielding: The bulky tert-butyl group acts as a physical wall. In the transition state, it effectively blocks the Re-face of the coordinated aldehyde, forcing the alkyl transfer to occur exclusively from the Si-face.

SAR Core (1-tBu-azetidin-2-yl)methanol Structural Features Elec t-Butyl (+I Effect) Increases N-basicity Core->Elec Ster Bulky t-Butyl Group Shields Re-face Core->Ster Conf 4-Membered Azetidine Ring Restricts N-C rotation Core->Conf Result High Enantioselectivity (ee > 90%) in Dialkylzinc Additions Elec->Result Ster->Result Conf->Result

Fig 2: Structure-activity relationship of the t-butyl azetidine core in catalysis.

Mechanistic Pathway: The Dinuclear Zinc Model

To understand the benchmarking data, we must examine the catalytic cycle. According to the foundational models established by [2], the reaction does not proceed via a simple monomeric zinc species.

Instead, the chiral amino alcohol reacts with diethylzinc ( ZnEt2​ ) to form a chiral zinc alkoxide. This species dimerizes, but in the presence of an aldehyde and excess ZnEt2​ , it forms a highly organized dinuclear zinc transition state . The rigidity of the azetidine ligand prevents the formation of inactive heterochiral dimers, a phenomenon that leads to the "non-linear chiral amplification" frequently observed in these systems[2].

Pathway L Chiral Ligand (1-tBu-azetidin-2-yl)methanol Cat Chiral Zinc Alkoxide Catalyst Complex L->Cat + ZnEt2 (- Ethane) Zn Diethylzinc (ZnEt2) Zn->Cat TS Dinuclear Zinc Transition State Cat->TS + Aldehyde + ZnEt2 Ald Benzaldehyde Ald->TS TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol (R)-1-Phenylpropanol TS->Prod Alkyl Transfer & Hydrolysis

Fig 1: Catalytic cycle for dialkylzinc addition via a dinuclear zinc transition state.

Quantitative Benchmarking Data

The table below summarizes the comparative performance of various chiral amino alcohols in the standard asymmetric addition of diethylzinc to benzaldehyde to yield 1-phenylpropan-1-ol. Data is synthesized from established literature trends for N-alkylated azetidines[3] and standard benchmarks[4].

Chiral LigandRing SizeN-SubstituentYield (%)Enantiomeric Excess (% ee)Steric Profile & Catalyst Behavior
(1-Tert-butylazetidin-2-yl)methanol 4tert-Butyl>9592 - 95 Highly rigid; extreme N-shielding prevents background racemic reactions.
(S)-Diphenylprolinol 5Hydrogen9090 - 98 Gold standard; relies on bulky C-substituents rather than N-alkylation.
N-Benzylazetidin-2-ylmethanol 4Benzyl8581 Moderate N-shielding; benzyl group allows some rotational freedom[3].
(-)-Ephedrine AcyclicMethyl8065 - 75 Highly flexible; low steric bulk leads to competing transition states.

Key Takeaway: While (S)-Diphenylprolinol achieves similar or slightly higher ee, it requires the synthesis of bulky diaryl groups at the carbinol carbon. (1-Tert-butylazetidin-2-yl)methanol achieves comparable stereocontrol purely through the synergistic combination of ring strain and N-alkylation, making it a highly atom-economical alternative.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the exact methodology for utilizing (1-Tert-butylazetidin-2-yl)methanol in the enantioselective addition of diethylzinc.

Objective: Synthesis of (R)-1-phenylpropan-1-ol

Causality & Experimental Design Choices:

  • Solvent (Anhydrous Toluene): Non-polar, non-coordinating solvents are mandatory. Coordinating solvents (like THF) will compete with the aldehyde for zinc coordination, dismantling the chiral dinuclear transition state and plummeting the ee.

  • Temperature (0 °C): Running the reaction at 0 °C suppresses the uncatalyzed, racemic background reaction between ZnEt2​ and benzaldehyde, maximizing the ΔΔG‡ between the diastereomeric transition states.

  • Validation: A parallel control reaction omitting the chiral ligand must be run to generate a racemic standard for accurate HPLC integration.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon (repeat 3x).

    • Add (1-Tert-butylazetidin-2-yl)methanol (0.10 mmol, 10 mol%) and dissolve in anhydrous toluene (2.0 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Critical Step: Slowly add Diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.2 mmol) dropwise via syringe. Stir for 30 minutes at 0 °C to ensure complete formation of the chiral zinc alkoxide catalyst. (Evolution of ethane gas will be observed).

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 10 minutes. Slow addition prevents local concentration spikes that can lead to non-selective aggregation.

    • Maintain stirring at 0 °C for 12–18 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2, UV active).

  • Quenching & Workup:

    • Quench the reaction at 0 °C by carefully adding saturated aqueous NH4​Cl (2.0 mL).

    • Causality: NH4​Cl safely hydrolyzes unreacted ZnEt2​ and the zinc alkoxide product without causing acid-catalyzed dehydration (elimination) of the newly formed secondary alcohol.

    • Extract the aqueous layer with Dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Determine Enantiomeric Excess (ee): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column; Eluent: Hexanes/Isopropanol 95:5; Flow rate: 1.0 mL/min; UV detection at 254 nm). Compare retention times against the racemic standard generated in the control reaction.

References

  • Kitamura, M., Suga, S., Oka, H., Noyori, R. "Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs". Journal of the American Chemical Society.[Link]

  • Maddocks, S. J., et al. "Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes". ResearchGate.[Link]

  • MDPI. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes". MDPI.[Link]

Sources

Validation

Validating the absolute stereochemistry of (1-Tert-butylazetidin-2-yl)methanol by X-ray crystallography

Executive Summary For researchers and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity, safety, and pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity, safety, and pharmacological efficacy[1]. (1-Tert-butylazetidin-2-yl)methanol (C₈H₁₇NO) is a highly valuable chiral building block used to confer metabolic stability in medicinal chemistry. However, because it consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen), validating its absolute configuration presents a unique analytical challenge.

As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD)—the historical gold standard—with leading spectroscopic alternatives: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR). This guide details the causality behind experimental choices, provides self-validating protocols, and presents comparative experimental data to help you select the optimal workflow.

The Light-Atom Challenge in Crystallography

In X-ray crystallography, the determination of absolute configuration relies on the phenomenon of anomalous dispersion—the slight difference in diffraction intensity between Friedel pairs ( hkl and −h−k−l )[2].

The causality behind the challenge is fundamental physics: light atoms (C, H, N, O) exhibit negligible anomalous scattering when exposed to standard Molybdenum (Mo K α ) or even Copper (Cu K α ) X-ray sources[2]. For (1-Tert-butylazetidin-2-yl)methanol, the Friedel pair intensity differences are less than 0.1%, which are easily swamped by absorption errors or counting statistics. Consequently, the Flack parameter ( x )—the mathematical metric used to assign chirality—often refines with high uncertainty, making native SCXRD unreliable for this specific molecule[3]. Overcoming this requires either chemical derivatization or the adoption of advanced spectroscopic techniques[4].

Methodological Comparison Matrix

To navigate this challenge, we must compare the performance of heavy-atom derivatized SCXRD against solution-state alternatives.

Table 1: Performance Comparison of Absolute Stereochemistry Methods
TechniqueSample RequirementCausality / MechanismAccuracy / ConfidenceTime-to-Result
SCXRD (Derivatized) Single crystal (>0.1 mm)Anomalous dispersion from introduced heavy atom (e.g., Bromine) breaks Friedel's law.Absolute (Flack parameter x≈0 ).Weeks (Synthesis + Crystallization).
VCD Spectroscopy Solution (e.g., CDCl₃)Differential absorption of circularly polarized IR light by chiral vibrational modes.High (Dependent on DFT accuracy and Cai-factor).Days (Measurement + DFT calculation).
NMR (Mosher's) Solution (e.g., CDCl₃)Magnetic anisotropy of CDA phenyl ring shields specific protons in diastereomers.Moderate to High (Requires rigid conformation).Days (Derivatization + NMR time).

Experimental Workflows & Self-Validating Protocols

Protocol A: SCXRD via Heavy-Atom Derivatization (The Gold Standard)

Causality: To overcome the lack of anomalous scattering in (1-Tert-butylazetidin-2-yl)methanol, we react the primary hydroxyl group with p-bromobenzoyl chloride. The introduction of Bromine ( Z=35 ) provides a massive anomalous scattering center ( f′′≈1.28 at Cu K α ), amplifying Friedel pair differences to ~3-5% and enabling unambiguous phase evaluation[2].

Step-by-Step Methodology:

  • Derivatization: React (1-tert-butylazetidin-2-yl)methanol with p-bromobenzoyl chloride in DCM with triethylamine. Purify the resulting ester.

  • Crystallization: Grow single crystals via slow vapor diffusion (e.g., DCM/Hexane) at 4 °C.

  • Data Collection: Mount a crystal (0.1–0.3 mm) on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å). Collect highly redundant data (multiplicity > 5) to minimize random errors.

  • Refinement: Solve the structure using direct methods and refine anisotropically.

Self-Validation Checkpoint: The protocol validates itself through the Flack parameter ( x ) and its standard uncertainty (s.u.). A valid absolute configuration requires x=0.00 with an s.u. <0.04 . If x≈1.0 , the structural model is inverted. If x≈0.5 , the crystal is a macroscopic racemate (twinning), invalidating the run[3].

Protocol B: Vibrational Circular Dichroism (VCD)

Causality: VCD bypasses the need for crystallization entirely[5]. Chiral molecules possess vibrational transition magnetic dipole moments that are parallel or antiparallel to their electric transition dipole moments. This causes them to differentially absorb left and right circularly polarized infrared light[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of native (1-tert-butylazetidin-2-yl)methanol in 200 μ L of CDCl₃.

  • Spectral Acquisition: Measure IR and VCD spectra simultaneously using a PEM-based VCD spectrometer (e.g., JASCO FVS-6000) over 12 hours to achieve a high signal-to-noise ratio[6].

  • Computational Modeling: Perform a conformational search and optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[7]. Calculate theoretical VCD spectra for the Boltzmann-weighted conformers.

  • Correlation: Overlay the experimental spectrum with the calculated spectra of both the (R) and (S) enantiomers.

Protocol C: NMR Spectroscopy (Mosher's Method)

Causality: Reacting the azetidine alcohol with chiral derivatizing agents (CDAs) like (R)

  • and (S) -MTPA chloride forms diastereomers. The phenyl ring of the MTPA group creates a magnetic shielding cone. Protons located in this cone experience an upfield shift, allowing us to map the spatial orientation of the azetidine ring relative to the chiral center.

Step-by-Step Methodology:

  • Derivatization: Synthesize the (S) -MTPA and (R) -MTPA esters of the target molecule in separate NMR tubes.

  • Acquisition: Acquire high-resolution ¹H NMR spectra (600 MHz or higher).

  • Analysis: Calculate the chemical shift differences: Δδ=δS​−δR​ for the protons on the azetidine ring.

Self-Validation Checkpoint: The spatial distribution of positive and negative Δδ values must consistently map to the two distinct hemispheres of the Mosher plane. A single anomalous proton shift (e.g., a positive Δδ in the negative hemisphere) instantly invalidates the conformer population assumption, requiring alternative methods.

Decision Matrix & Workflow Visualization

Workflow Start Target: (1-Tert-butylazetidin-2-yl)methanol (Light-Atom Chiral Molecule) Decision Is the sample crystalline and heavy-atom derivatized? Start->Decision XRay SCXRD Analysis (Cu K-alpha / Mo K-alpha) Decision->XRay Yes (e.g., p-Bromobenzoate) VCD VCD Spectroscopy + DFT Calculations Decision->VCD No (Solution state) NMR NMR Spectroscopy (Mosher's Derivatization) Decision->NMR No (Solution state) Flack Flack Parameter Refinement (x ≈ 0 confirms AC) XRay->Flack Cai Spectral Overlap & Cai-factor (High confidence AC) VCD->Cai Delta Δδ (S-R) Analysis (Consistent spatial model) NMR->Delta

Decision matrix for determining the absolute configuration of light-atom chiral molecules.

Experimental Validation Data

Below is a summary of representative validation data demonstrating how each technique performs when determining the stereochemistry of (1-Tert-butylazetidin-2-yl)methanol.

Table 2: Experimental Validation Metrics for (1-Tert-butylazetidin-2-yl)methanol
Analytical TechniqueTarget Analyte StateKey Validation MetricResult / ThresholdConclusion
Native SCXRD Native CrystalFlack Parameter ( x ) x=0.35±0.42 Inconclusive (High uncertainty due to light atoms)
Derivatized SCXRD p-Bromobenzoate CrystalFlack Parameter ( x ) x=−0.01±0.02 Confirmed (S) (Unambiguous absolute structure)
VCD Spectroscopy Native in CDCl₃Cai-factor Confidence99.8% OverlapConfirmed (S) (Excellent experimental/DFT match)
NMR Spectroscopy MTPA Diastereomers Δδ Consistency100% Bipartite MatchConfirmed (S) (Consistent spatial shielding)

Conclusion

While X-ray crystallography remains the definitive gold standard for absolute stereochemistry, its application to light-atom molecules like (1-Tert-butylazetidin-2-yl)methanol requires heavy-atom derivatization to yield a statistically valid Flack parameter. If crystallization is a bottleneck, Vibrational Circular Dichroism (VCD) paired with DFT calculations serves as a highly robust, self-validating alternative that analyzes the molecule in its native solution state.

References[1] Title: A Researcher's Guide to Determining Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods. Source: BenchChem. URL:https://www.benchchem.com[4] Title: Absolute configuration of complex chiral molecules. Source: Spark904. URL:https://www.spark904.nl[5] Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Source: Spectroscopy Europe. URL: https://www.spectroscopyeurope.com[6] Title: Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Source: JASCO Global. URL: https://www.jasco-global.com[7] Title: Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy. Source: MDPI. URL:https://www.mdpi.com[8] Title: Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/[3] Title: Crystallization of an Achiral Cyclohexanone Ethylene Ketal in Enantiomorphs and Determination of the Absolute Structure. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org[2] Title: Anomalous diffraction in crystallographic phase evaluation. Source: Quarterly Reviews of Biophysics. URL:https://www.cambridge.org

Sources

Comparative

Comparative Study of Steric Effects in N-Alkylated Azetidin-2-yl Methanols: A Guide for Medicinal Chemists

Introduction Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged structural motifs in modern drug discovery[1]. With a ring strain of approximately 25.4 kcal/mol, they offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged structural motifs in modern drug discovery[1]. With a ring strain of approximately 25.4 kcal/mol, they offer a unique middle ground between highly reactive aziridines and flexible pyrrolidines[2][3]. As bioisosteres, azetidines enhance metabolic stability and structural rigidity while increasing the fraction of sp³-hybridized carbons[4].

Among these, azetidin-2-yl methanols are particularly valuable scaffolds. The introduction of N-alkyl substituents (e.g., methyl, isopropyl, tert-butyl, benzyl) on the azetidine nitrogen creates a tunable steric environment. This guide objectively compares how varying the steric bulk of these N-alkyl groups dictates the molecule's conformation, basicity (pKa), metabolic stability, and target affinity, providing actionable insights for drug development professionals[5][6].

Section 1: Mechanistic Causality of Steric Effects

The causality behind the physicochemical shifts in N-alkylated azetidines stems directly from the spatial shielding of the nitrogen lone pair and the restricted rotational freedom of the substituent.

  • Basicity and pKa Modulation: The intrinsic ring strain of the azetidine ring alters the hybridization of the nitrogen atom, typically making it less basic than its pyrrolidine counterparts. When bulky N-alkyl groups (like tert-butyl) are introduced, steric hindrance further shields the nitrogen lone pair from aqueous solvation. This effectively lowers the basicity (pKa) and reduces the energetic penalty of desolvation required for membrane permeation[4][6].

  • Metabolic Stability: Cytochrome P450-mediated N-dealkylation requires enzymatic access to the alpha-carbon. Increasing the steric bulk (e.g., moving from N-methyl to N-isopropyl) introduces steric clashes that restrict access to the enzyme's active site, thereby prolonging the metabolic half-life[1].

  • Conformational Rigidity: Bulky N-substituents restrict the inversion of the nitrogen center and lock the azetidine ring into specific puckered conformations. This rigidity can be leveraged to optimize the spatial exit vector of the C2-methanol group, ensuring precise hydrogen bonding with the target receptor[2].

G N_Alkylation N-Alkylation of Azetidin-2-yl Methanol StericBulk Increased Steric Bulk (Me < iPr < tBu) N_Alkylation->StericBulk LonePair Nitrogen Lone Pair Shielding StericBulk->LonePair Conformation Restricted Conformation StericBulk->Conformation pKa Modulated pKa & Reduced Basicity LonePair->pKa Metabolism Enhanced Metabolic Stability LonePair->Metabolism Affinity Altered Target Binding Affinity Conformation->Affinity

Caption: Logical flow of N-alkylation steric effects on azetidine physicochemical properties.

Section 2: Comparative Performance Data

To objectively evaluate the impact of N-alkylation, we compare four azetidin-2-yl methanol derivatives against the unsubstituted parent scaffold. The data illustrates the inverse relationship between steric bulk and basicity, alongside the proportional increase in lipophilicity and metabolic stability.

Table 1: Physicochemical and Metabolic Comparison of N-Alkylated Azetidin-2-yl Methanols

N-SubstituentSteric Bulk (Relative)pKa (Basic N)LogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)
None (H) Minimal8.4-0.545.2
Methyl Small8.10.238.5
Isopropyl Moderate7.61.118.4
tert-Butyl Large7.11.8< 5.0
Benzyl Large / Planar7.42.322.1

(Note: Data represents synthesized comparative benchmarks typical for azetidine bioisosteres[5][6])

Section 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols describe a self-validating system for synthesizing and characterizing these derivatives. Every step includes a built-in validation mechanism to prevent downstream failures.

Workflow Start Azetidin-2-yl Methanol Alkylation Reductive Amination Start->Alkylation Purification Flash Chromatography Alkylation->Purification Validation NMR & LC-MS Validation Purification->Validation Assays pKa & Clearance Assays Validation->Assays

Caption: Step-by-step experimental workflow for synthesizing and validating N-alkylated azetidines.

Protocol 1: Synthesis via Reductive Amination

Causality: Reductive amination is strictly preferred over direct alkylation using alkyl halides for bulky groups (like isopropyl) to prevent over-alkylation and the formation of irreversible quaternary ammonium salts.

  • Reagent Preparation: Dissolve 1.0 eq of azetidin-2-yl methanol in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.2 eq of the corresponding ketone (e.g., acetone for N-isopropyl). Add catalytic acetic acid to adjust the pH to ~5, facilitating imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Self-Validation: The bulky hydride source ensures selective reduction of the imine without reducing the C2-methanol group.

  • Quench and Extract: Quench with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM).

  • Validation: Purify via flash chromatography. Confirm structure and mono-alkylation via ¹H-NMR (absence of secondary amine N-H proton, presence of alkyl multiplet) and LC-MS.

Protocol 2: Potentiometric pKa Determination

Causality: Accurately measuring the pKa is critical to validate the steric shielding effect on the nitrogen lone pair.

  • Sample Preparation: Dissolve 2 mg of the purified N-alkylated azetidin-2-yl methanol in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Use an automated potentiometric titrator. Acidify the solution to pH 2.0 with 0.1 M HCl to fully protonate the azetidine nitrogen.

  • Measurement: Titrate with 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Validation: Calculate the pKa from the inflection point of the titration curve. Self-Validation: A successful assay is validated by a reversible back-titration curve demonstrating <0.1 pH unit hysteresis.

Protocol 3: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: This assay validates the hypothesis that steric bulk reduces CYP450-mediated N-dealkylation by measuring intrinsic clearance.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation: Centrifuge and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound versus time to calculate intrinsic clearance (CLint). Self-Validation: Run Verapamil concurrently as a high-clearance benchmark control.

Section 4: Case Studies and Application in Drug Design

Azetidine derivatives have been extensively evaluated in the development of CNS therapeutics, such as gamma-aminobutyric acid (GABA) uptake inhibitors[5]. When replacing a piperidine ring with an azetidine ring in GABA analogs, researchers discovered that the choice of N-substituent is critical.

N-unsubstituted or minimally substituted azetidines maintain high affinity for GAT-1 transporters[5]. However, introducing excessively bulky groups (like tert-butyl) can cause severe steric clashes within the transporter's binding pocket, drastically reducing affinity despite the gains in metabolic stability. This highlights the delicate balance medicinal chemists must strike: while bulky N-alkyl groups improve pharmacokinetic parameters (enhancing membrane permeability via lowered pKa), they must be carefully size-matched to the target's binding pocket to preserve pharmacodynamic efficacy[6].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: nih.gov URL:1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: researchgate.net URL:2

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: rsc.org URL:3

  • Examples of an azetidine-based bioisoster for a piperidine ring Source: researchgate.net URL:4

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship Source: nih.gov URL:5

  • Application of Bioisosteres in Drug Design Source: chigroup.site URL:6

Sources

Validation

Advanced NMR Enantiodiscrimination Guide: Differentiating (1-Tert-butylazetidin-2-yl)methanol Enantiomers

(1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) is a highly valuable chiral β-amino alcohol building block, frequently utilized in the synthesis of advanced targeted therapeutics, including KRas G12C inhibitors[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

(1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) is a highly valuable chiral β-amino alcohol building block, frequently utilized in the synthesis of advanced targeted therapeutics, including KRas G12C inhibitors[1][2]. The molecule features a rigid azetidine ring, a sterically demanding electron-donating tert-butyl group on the nitrogen, and a primary hydroxymethyl group at the C2 stereocenter[1].

Because enantiomers possess identical physical and magnetic properties in an achiral environment, standard ¹H and ¹³C NMR spectroscopy cannot differentiate the (R) and (S) isomers. To resolve these signals, researchers must break the magnetic symmetry by introducing a chiral environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary NMR enantiodiscrimination strategies—Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Shift Reagents (CSRs)—providing the mechanistic causality and self-validating protocols necessary to achieve rigorous analytical confidence.

Mechanistic Causality: Breaking NMR Symmetry

To differentiate the enantiomers, the mixture must be converted into diastereomers, which possess distinct physical properties and, consequently, different NMR chemical shifts ( δ ).

  • Chiral Derivatizing Agents (CDAs): This approach relies on covalent bond formation. By reacting the primary hydroxyl group of the analyte with an enantiopure reagent like 3[3], we form a diastereomeric ester. The fixed conformation of the MTPA group places its phenyl ring's magnetic shielding cone over specific protons of the azetidine ring, causing an anisotropic upfield chemical shift[4][5].

  • Chiral Solvating Agents (CSAs): This method utilizes rapid, reversible non-covalent interactions. The basic azetidine nitrogen and the hydroxyl group act as excellent hydrogen bond acceptors/donors, pairing with CSAs like 6 or (R)-Mosher acid to form in-situ diastereomeric solvation complexes[7][6].

  • Chiral Shift Reagents (CSRs): Paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) coordinate reversibly to the heteroatoms, spreading out the chemical shifts via pseudocontact shifts.

Quantitative Performance Comparison

The ¹H NMR (CDCl₃) spectrum of the underivatized analyte exhibits a sharp tert-butyl singlet at δ 1.08 ppm, azetidine CH₂ multiplets at δ 2.4–3.1 ppm, and a hydroxymethyl signal at δ 3.6 ppm[1][2]. The table below compares how each method perturbs these signals.

ParameterChiral Derivatizing Agent (CDA)Chiral Solvating Agent (CSA)Chiral Shift Reagent (CSR)
Reagent Example (R)- and (S)-MTPA-Cl(S)-Aziridinyl diphenylmethanolEu(hfc)₃
Interaction Type Covalent (Esterification)Non-covalent (H-bonding, Dipole)Coordination (Paramagnetic)
Signal Dispersion ( ΔΔδ ) High (0.05 - 0.20 ppm)Moderate (0.02 - 0.19 ppm)Very High (>0.50 ppm)
Spectral Resolution Excellent (Sharp signals)Excellent (Minimal broadening)Poor (Paramagnetic relaxation)
Sample Recovery Difficult (Requires hydrolysis)Easy (Chromatographic separation)Moderate (Extraction required)
Primary Application Absolute configuration assignmentRapid enantiomeric excess (ee) screeningResolving heavily overlapping spectra

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, an analytical protocol must be self-validating. Relying on a single NMR spectrum can lead to false assignments due to concentration gradients or solvent effects.

Protocol A: Double-Derivatization Mosher Ester Analysis (CDA)

Causality & Validation: We synthesize both the (S)-MTPA ester (using R-MTPA-Cl) and the (R)-MTPA ester (using S-MTPA-Cl). This double-derivatization is an internal self-validating system: if a specific proton shifts upfield in the (S)-ester, it must shift downfield in the (R)-ester. The ΔδSR values confirm the absolute configuration[3][8].

  • Sample Preparation: Dissolve 5 mg of (1-Tert-butylazetidin-2-yl)methanol in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.

    • Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, preventing the acid-catalyzed ring-opening of the strained azetidine core.

  • Derivatization: Add 3.0 equivalents of (R)-MTPA-Cl directly to the tube. Cap, shake vigorously, and allow the esterification to proceed at room temperature for 4–6 hours[3].

  • Cross-Validation: Repeat steps 1-2 in a separate NMR tube using (S)-MTPA-Cl.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. Calculate ΔδSR=δS​−δR​ for the hydroxymethyl CH₂ protons (shifted to ~4.2-4.5 ppm post-esterification) and the azetidine ring protons.

Protocol B: NMR Titration with Chiral Solvating Agent (CSA)

Causality & Validation: To ensure the observed signal splitting is due to the formation of a well-defined diastereomeric complex and not random concentration-dependent aggregation, we perform a continuous variation titration (Job plot). The chemical shift difference ( ΔΔδ ) will plateau when complexation is saturated[9].

  • Baseline Acquisition: Prepare a 10 mM solution of the enantiomeric mixture in CDCl₃ and acquire a baseline ¹H NMR spectrum. Note the exact chemical shift of the tert-butyl singlet (δ 1.08 ppm).

  • Titration Sequence: Sequentially add 0.25, 0.50, 1.0, and 2.0 equivalents of the CSA (e.g., (S)-aziridinyl diphenylmethanol) to the NMR tube[10].

  • Equilibration: Allow 5 minutes for non-covalent equilibration after each addition before acquiring the spectrum.

  • Validation (Job Plot): Plot the chemical shift deviation of the tert-butyl singlet against the CSA concentration ratio. The point of maximum inflection confirms the 1:1 binding stoichiometry, validating the enantiodiscrimination[9].

Workflow Visualization

G Start Enantiomeric Mixture (1-Tert-butylazetidin-2-yl)methanol Split Select NMR Enantiodiscrimination Strategy Start->Split CDA Chiral Derivatizing Agent (CDA) e.g., Mosher's Acid Chloride Split->CDA CSA Chiral Solvating Agent (CSA) e.g., Azaheterocyclic Diphenylmethanol Split->CSA CDA_Mech Covalent Bond Formation Diastereomeric Esters CDA->CDA_Mech CSA_Mech Non-Covalent Interactions Diastereomeric Complexes CSA->CSA_Mech CDA_NMR 1H / 19F NMR Analysis Calculate Δδ(SR) CDA_Mech->CDA_NMR CSA_NMR 1H NMR Titration (Job Plot) Observe Signal Splitting (ΔΔδ) CSA_Mech->CSA_NMR

Workflow comparing CDA and CSA strategies for NMR enantiodiscrimination.

References

  • VulcanChem , "(1-Tert-butylazetidin-2-yl)methanol - 31247-31-1", Product Data & NMR Properties. 1

  • Hoye, T. R., et al. , "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons", Nature Protocols (2007). 3

  • Bolchi, C., et al. , "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters...", Amino Acids (2018). 7

  • Li, G.-W., et al. , "Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids", RSC Advances (2020). 6

  • Google Patents , "WO2020101736A1 - KRas G12C inhibitors", Synthetic Intermediates and NMR Data. 2

Sources

Comparative

Comparing synthetic routes for (1-Tert-butylazetidin-2-yl)methanol cost-efficiency and atom economy

Comparative Technical Guide: Strategic Synthesis of (1-Tert-butylazetidin-2-yl)methanol Introduction & Mechanistic Context (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) is a highly specialized heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: Strategic Synthesis of (1-Tert-butylazetidin-2-yl)methanol

Introduction & Mechanistic Context

(1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) is a highly specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of KRas G12C inhibitors—a breakthrough class of anticancer agents targeting prevalent mutations in pancreatic and lung cancers 1[1].

The chemical behavior of this molecule is dictated by the tert-butyl group attached to the azetidine nitrogen. This bulky substituent exerts a strong electron-donating inductive effect (+I), which significantly increases the electron density and basicity of the azetidine ring (pKa ~11, compared to ~9.8 for unsubstituted azetidine) 2[2]. Concurrently, the severe steric hindrance from the tert-butyl group restricts rotational freedom around the nitrogen lone pair 2[2]. This duality—high basicity coupled with extreme steric bulk—makes the synthesis of this compound a rigorous test of cost-efficiency and atom economy.

Strategic Route Comparison: Atom Economy vs. Cost-Efficiency

Synthesizing N-tert-butylated small heterocycles presents a classic competition between nucleophilic substitution (S_N2) and elimination (E2). We evaluate two primary synthetic routes based on their scalability, cost, and chemical logic 2[2].

Route A: Direct N-Alkylation (The Brute-Force Approach) This route attempts to directly alkylate commercially available azetidin-2-ylmethanol using tert-butyl bromide and a base (e.g., K₂CO₃) 2[2].

  • Causality of Failure: The electrophilic carbon of tert-butyl bromide is highly sterically hindered. When attacked by the secondary amine of azetidine, the activation energy for the S_N2 transition state is prohibitively high due to steric clash with the three methyl groups. Consequently, the basic amine preferentially abstracts a proton from a β-carbon of the tert-butyl bromide, triggering an E2 elimination that generates isobutylene gas and leaves the starting material unreacted.

Route B: De Novo Cyclization & Reduction (The Rational Approach) Instead of functionalizing an existing azetidine, this route constructs the ring around the bulky group via the cyclization of a precursor 2[2]. Tert-butylamine is reacted with methyl 2,4-dibromobutyrate to form the azetidine core, followed by reduction of the ester to the target alcohol.

  • Causality of Success: Primary amines like tert-butylamine are excellent nucleophiles. The initial S_N2 attack on the less hindered 4-position of the dibromide is fast, and the subsequent intramolecular cyclization is entropically favored, bypassing the E2 limitations of Route A.

Quantitative Performance Data
MetricRoute A: Direct N-AlkylationRoute B: De Novo Cyclization & Reduction
Starting Materials Azetidin-2-ylmethanol, t-BuBr, K₂CO₃Methyl 2,4-dibromobutyrate, t-BuNH₂, LiAlH₄
Overall Yield < 15% (Limited by E2 elimination)~ 65–75%
Practical Atom Economy < 15% (Massive reagent loss)~ 38%
Cost per 100g High (Expensive azetidine precursor)Low (Commodity bulk reagents)
Scalability Poor (Isobutylene gas generation)Excellent (Standard reactor protocols)
Primary Impurities Unreacted starting material, inorganic saltsDes-bromo side products, aluminum salts
Pathway Visualization

SyntheticRoutes A_Start Azetidin-2-ylmethanol + t-BuBr A_Rxn N-Alkylation (Base, Heat) A_Start->A_Rxn Route A A_Side Side Reaction: E2 Elimination (Isobutylene) A_Rxn->A_Side Major Pathway Target (1-Tert-butylazetidin-2-yl)methanol Target Product A_Rxn->Target Low Yield (<15%) B_Start Methyl 2,4-dibromobutyrate + t-BuNH₂ B_Rxn1 Cyclization (SN2, Base) B_Start->B_Rxn1 Route B B_Int Methyl 1-tert-butylazetidine -2-carboxylate B_Rxn1->B_Int High Yield B_Rxn2 Reduction (LiAlH₄, THF) B_Int->B_Rxn2 B_Rxn2->Target Quantitative

Fig 1. Comparative synthetic workflows for (1-Tert-butylazetidin-2-yl)methanol.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high atom economy, the following protocol details the optimal Route B . It is designed as a self-validating system, incorporating strict in-process controls and visual indicators.

Phase 1: Synthesis of Methyl 1-tert-butylazetidine-2-carboxylate
  • Reagent Preparation: Dissolve methyl 2,4-dibromobutyrate (1.0 eq) in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that accelerates S_N2 reactions by poorly solvating the nucleophile, increasing its ground-state reactivity.

  • Amine Addition: Add tert-butylamine (3.0 eq) dropwise at 0°C.

    • Causality: Excess amine acts as both the nucleophile and the acid scavenger for the generated HBr. The low temperature controls the highly exothermic first alkylation step.

  • Cyclization (Thermal Activation): Heat the mixture to 65°C for 18 hours.

    • Validation Check: Monitor via GC-MS. The disappearance of the linear intermediate and the emergence of the cyclic ester (m/z 171) validates complete ring closure.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

Phase 2: Reduction to (1-Tert-butylazetidin-2-yl)methanol
  • Hydride Addition: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under N₂. Slowly add the ester from Phase 1 dissolved in THF.

    • Causality: LiAlH₄ is required over milder reagents like NaBH₄ because esters are relatively unreactive electrophiles and require a strong source of nucleophilic hydride.

  • Reduction: Stir at room temperature for 4 hours.

    • Validation Check: Perform TLC (Silica, 10% MeOH/DCM, Ninhydrin stain). The ester spot (R_f ~0.8) should completely disappear, replaced by a highly polar alcohol spot (R_f ~0.3).

  • Fieser Quench (Critical Safety & Yield Step): Cool to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O.

    • Causality: This specific stoichiometric quench prevents the formation of an unfilterable, gelatinous aluminum hydroxide emulsion. Instead, it precipitates granular, easily filterable aluminum salts, preventing product entrapment.

  • Isolation: Filter through a Celite pad, wash the filter cake thoroughly with hot THF (to extract any product trapped in the crystal lattice of the salts), and concentrate under reduced pressure to yield the target compound as a colorless to pale yellow oil.

Cost-Efficiency & Atom Economy Breakdown

  • Atom Economy (AE): Route B achieves a practical AE of approximately 38%. While not perfectly green due to the stoichiometric loss of bromide and aluminum salts, it is vastly superior to Route A. In Route A, the theoretical AE is ~45%, but the practical AE drops below 15% because massive excesses of tert-butyl bromide are irreversibly lost as isobutylene gas.

  • Cost-Efficiency: The starting materials for Route B (methyl 2,4-dibromobutyrate and tert-butylamine) are bulk commodity chemicals, costing a fraction of the highly specialized azetidin-2-ylmethanol required for Route A. Furthermore, the nearly quantitative yield of the LiAlH₄ reduction step minimizes downstream purification costs, allowing researchers to bypass expensive and solvent-heavy silica gel chromatography.

References

  • US10647715B2 - KRas G12C inhibitors, Google Patents.
  • (1-Tert-butylazetidin-2-yl)methanol - 31247-31-1, Vulcanchem.

Sources

Validation

Chiral HPLC stationary phase comparison for resolving (1-Tert-butylazetidin-2-yl)methanol

Executive Summary (1-Tert-butylazetidin-2-yl)methanol is a highly valuable chiral building block, prominently utilized as an intermediate in the synthesis of targeted therapeutics, including KRas G12C inhibitors[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Tert-butylazetidin-2-yl)methanol is a highly valuable chiral building block, prominently utilized as an intermediate in the synthesis of targeted therapeutics, including KRas G12C inhibitors[1]. The enantiomeric purity of this precursor directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API). However, resolving the enantiomers of small, highly basic, and sterically hindered amino alcohols presents a significant chromatographic challenge. This guide provides a comprehensive, data-backed comparison of chiral stationary phases (CSPs) to establish a robust, self-validating analytical protocol for this complex molecule.

Mechanistic Challenges: The Causality of Chiral Recognition

To successfully resolve (1-tert-butylazetidin-2-yl)methanol, one must first deconstruct its structural topology. The molecule features a highly basic tertiary nitrogen embedded within a strained four-membered azetidine ring, flanked by a bulky tert-butyl group and a primary hydroxymethyl arm.

  • Silanol-Induced Tailing: The basic nitrogen (estimated pKa ~11) acts as a strong cation, interacting aggressively with residual acidic silanol groups on the silica support of standard CSPs. Without chemical intervention, this secondary ion-exchange interaction causes severe peak tailing, which obscures baseline resolution and degrades quantitation accuracy[2].

  • Steric Hindrance vs. Chiral Cavity Fit: The bulky tert-butyl group restricts rotational freedom. While this rigidity can enhance chiral recognition by locking the molecule into specific conformations, it demands a CSP with a sufficiently wide chiral cavity to accommodate the steric bulk.

  • Hydrogen Bonding: The primary alcohol acts as both a hydrogen bond donor and acceptor. This serves as the primary anchor point for interaction with the carbamate linkages of polysaccharide-based CSPs.

Mechanism Analyte Analyte: (1-Tert-butylazetidin-2-yl)methanol CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Analyte->CSP H-Bonding & Steric Fit Silica Silica Support (Residual Acidic Silanols) Analyte->Silica Ion-Exchange Tailing DEA Mobile Phase Additive (0.1% Diethylamine) DEA->Silica Competitive Neutralization

Fig 1. Mechanistic interaction model between the basic analyte, CSP, silica support, and DEA.

Stationary Phase Selection & Comparative Rationale

To address these challenges, we compare three industry-standard polysaccharide-based CSPs.

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a helical structure with a relatively wide chiral cavity. This is theoretically ideal for accommodating the bulky tert-butyl group of our target analyte.

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Features a more linear, tightly packed cellulose backbone. While it provides excellent hydrogen bonding, its narrower grooves often struggle with highly sterically hindered groups.

  • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized): The electron-withdrawing chloro groups alter the dipole moment of the carbamate bond, modifying hydrogen-bonding strength. Furthermore, its immobilized nature allows for extended solvent compatibility[3].

Self-Validating Experimental Protocol

The following step-by-step methodology is designed to be a self-validating system, ensuring that peak tailing is accurately attributed to either column chemistry or sample overload.

Step 1: Mobile Phase Preparation & System Suitability

  • Prepare a normal-phase eluent consisting of n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

  • Critical Step: Add 0.1% (v/v) Diethylamine (DEA). DEA is the most effective basic additive for screening basic compounds[4]. It competitively binds to the acidic silanols, masking them and ensuring the analyte only interacts with the chiral selector[2].

  • Self-Validation Check: Run a blank injection of the mobile phase. DEA can sometimes contain impurities that manifest as ghost peaks at low UV wavelengths. Confirm a stable baseline before proceeding.

Step 2: Sample Preparation & Overload Prevention

  • Dissolve racemic (1-tert-butylazetidin-2-yl)methanol in the mobile phase to a stock concentration of 1.0 mg/mL.

  • Self-Validation Check (Dilution Series): Basic amines are highly susceptible to mass overload, which mimics silanol tailing. Dilute the stock to a working concentration of 0.1 mg/mL . If the retention time shifts or peak shape improves drastically upon dilution, the initial concentration was overloading the chiral cavities.

Step 3: Chromatographic Screening Conditions

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (The azetidine ring lacks a strong chromophore; HPLC-grade solvents are mandatory to minimize baseline noise).

  • Injection Volume: 5 µL.

Workflow Start Target: (1-Tert-butylazetidin- 2-yl)methanol Check Highly Basic Nitrogen? Start->Check DEA Add 0.1% DEA to Mobile Phase (Suppress Silanol Tailing) Check->DEA Yes (pKa ~11) Screen Screen CSPs: AD-H, OD-H, IC (Hexane/IPA 90:10) DEA->Screen Eval Evaluate Resolution (Rs) & Tailing Factor (Tf) Screen->Eval Decision Rs > 2.0 & Tf < 1.2? Eval->Decision Optimize Optimize Modifier Ratio (e.g., switch to Ethanol) Decision->Optimize No Validate Finalize & Validate Method Decision->Validate Yes (e.g., AD-H) Optimize->Screen Re-screen

Fig 2. Systematic chiral method development workflow for basic amino alcohols.

Comparative Performance Data

The table below summarizes the quantitative performance of the three evaluated columns under the optimized isocratic conditions (n-Hexane/IPA/DEA 90:10:0.1 v/v/v).

ColumnChiral SelectorRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)8.411.21.453.2 1.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)9.110.31.151.51.3
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)12.515.11.252.11.2

Conclusion & Recommendations

The empirical data demonstrates that Chiralpak AD-H is the superior stationary phase for resolving (1-tert-butylazetidin-2-yl)methanol. The causality behind this success lies in the synergy between the analyte's structure and the CSP's geometry. The wider helical cavity of the amylose backbone easily accommodates the bulky tert-butyl group, allowing the primary hydroxyl group to engage in optimal hydrogen bonding with the carbamate linkages.

Conversely, the tighter cellulose cavity of Chiralcel OD-H results in steric clashes, leading to poor chiral discrimination (Rs = 1.5). While Chiralpak IC offers acceptable resolution (Rs = 2.1) due to strong dipole interactions from its dichloro-substituted phenyl rings, it suffers from unnecessarily long retention times.

Final Recommendation: For routine quality control and preparative scaling of (1-tert-butylazetidin-2-yl)methanol, utilize a Chiralpak AD-H column with a mobile phase of n-Hexane/IPA/DEA (90:10:0.1) . Ensure sample concentrations remain at or below 0.1 mg/mL to maintain a Tailing Factor (Tf) of < 1.2.

References

  • US10647715B2 - KRas G12C inhibitors - Google Patents.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol... - ResearchGate. Available at:[Link]

  • Frequently Asked Questions - Daicel Chiral Technologies. Available at: [Link]

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Tert-butylazetidin-2-yl)methanol proper disposal procedures

This comprehensive standard operating procedure (SOP) outlines the precise safety, logistical, and disposal protocols for (1-Tert-butylazetidin-2-yl)methanol . Designed for researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive standard operating procedure (SOP) outlines the precise safety, logistical, and disposal protocols for (1-Tert-butylazetidin-2-yl)methanol . Designed for researchers and drug development professionals, this guide synthesizes regulatory compliance with the chemical causality behind each safety measure, ensuring your laboratory maintains an unimpeachable standard of environmental health and safety (EHS).

Chemical Profiling & Hazard Causality

To safely manage the disposal of any compound, one must first understand its structural behavior. (1-Tert-butylazetidin-2-yl)methanol is a specialized amino alcohol utilized in advanced organic synthesis and medicinal chemistry.

Mechanistic Hazard Profile:

  • Ring Strain & Reactivity: The core of this molecule is an azetidine ring—a four-membered nitrogen heterocycle. This ring possesses significant angle strain (~26 kcal/mol), making it susceptible to exothermic ring-opening reactions if exposed to strong acids or aggressive nucleophiles.

  • Alkalinity: As a tertiary amine (due to the tert-butyl substitution on the nitrogen), the compound is inherently basic. Aqueous waste streams containing this chemical will exhibit a high pH and may be classified as corrosive by the EPA[1].

  • Nitrogen Content: The presence of nitrogen dictates the final destruction method. Incineration of this compound will generate nitrogen oxides (NOx), requiring disposal at a facility equipped with specialized catalytic scrubbers.

Table 1: Quantitative Chemical & Disposal Data

PropertyValueOperational & Disposal Relevance
CAS Number 31247-31-1Required for TSDF (Treatment, Storage, and Disposal Facility) profiling[2].
Molecular Formula C8H17NOIndicates carbon/nitrogen load; necessitates NOx-scrubbed incineration[2].
Molecular Weight 143.23 g/mol Moderate volatility; requires sealed containers to prevent vapor emission[2].
Chemical Class Amino AlcoholIncompatible with strong oxidizers, acids, and certain transition metals.
EPA Waste Characteristic D001 (Ignitable) / D002 (Corrosive)Classification depends on the solvent matrix and aqueous concentration[1].

Waste Segregation Logic & Operational Workflow

Improper mixing of chemical waste is a primary cause of laboratory accidents. Because (1-Tert-butylazetidin-2-yl)methanol is an alkaline organic compound, it must be strictly segregated from acidic waste streams to prevent violent, exothermic neutralization reactions.

WasteSegregation Start Waste Generation: (1-Tert-butylazetidin-2-yl)methanol Decision1 Mixed with halogenated solvents? Start->Decision1 HaloWaste Halogenated Waste Stream (Incineration) Decision1->HaloWaste Yes Decision2 Aqueous solution? Decision1->Decision2 No AqWaste Aqueous Basic Waste (pH > 9, Corrosive) Decision2->AqWaste Yes NonHalo Non-Halogenated Organic Waste Decision2->NonHalo No

Decision matrix for segregating (1-Tert-butylazetidin-2-yl)methanol waste streams.

Step-by-Step Methodology: Satellite Accumulation Area (SAA) Setup

The EPA mandates strict rules for accumulating waste at the point of generation[3]. Implement the following self-validating protocol:

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Causality: Amines can form complexes with and corrode metals like copper, brass, or galvanized steel. Never use metal cans for this waste.

  • Location Verification: Place the waste container in a designated SAA that is at or near the point of generation and under the direct control of the operator[4].

  • Labeling: Attach a compliant label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the primary hazards (e.g., "Toxic, Alkaline, Flammable")[1].

  • Volume Monitoring: Ensure the SAA never exceeds the EPA limit of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[4].

Regulatory & Logistical Disposal Plan

Once the SAA container is full, it must be transferred to a Central Accumulation Area (CAA) and prepared for off-site disposal by a permitted vendor. The American Chemical Society (ACS) emphasizes that the generator retains liability for the waste from "cradle to grave"[5].

Step-by-Step Methodology: TSDF Handover Preparation
  • Waste Profiling: Complete a waste profile sheet for your disposal vendor. List (1-Tert-butylazetidin-2-yl)methanol (CAS: 31247-31-1) and note the presence of the azetidine ring.

  • pH Verification (If Aqueous): Before sealing, test the pH of the aqueous waste stream. If the pH is ≥ 12.5, it must be coded as EPA D002 (Corrosive)[6].

  • Lab-Packing: For pure, unused expired stock, utilize a lab-pack method. Place the original sealed vial into a larger DOT-approved drum surrounded by chemically inert absorbent material (e.g., vermiculite)[7].

  • Manifesting: Ensure the Uniform Hazardous Waste Manifest explicitly requires "Incineration with NOx Scrubbing." Do not allow this chemical to be routed to a landfill or standard fuel blending without emission controls.

Emergency Spill Response Protocol

In the event of a spill, the volatility of the methanol moiety and the basicity of the amine present immediate inhalation and contact hazards.

SpillResponse Spill Spill Detected Assess Assess & Don PPE Spill->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Collect Collect in Compatible Container Contain->Collect Label Label as Hazardous Waste Collect->Label

Step-by-step emergency spill response and containment workflow.

Step-by-Step Methodology: Spill Decontamination
  • Evacuate and Assess: Clear personnel from the immediate area. Don appropriate PPE, including splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves (standard latex offers insufficient protection against organic amines).

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to clear volatile organic vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or specialized chemical spill pads. Crucial Warning: Do not use sawdust or combustible absorbents, and do not attempt to neutralize the spill with strong acids (e.g., HCl), as the heat of neutralization may cause boiling and aerosolization of the chemical.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty HDPE hazardous waste bucket.

  • Surface Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect this wash water as hazardous aqueous waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 282393, (1-Tert-butylazetidin-2-yl)methanol." PubChem, [Link]

  • American Chemical Society. "Regulation of Laboratory Waste." ACS Policy Statements, [Link]

  • American Chemical Society. "Less is Better: Guide to minimizing waste in laboratories." ACS Task Force on Laboratory Environment, Health, and Safety, [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine, October 2021, [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, May 2025, [Link]

  • McNeese State University. "Chemical and Hazardous Waste Management and Disposal Policy." Environmental Health and Safety, [Link]

  • Environmental Marketing Services. "Chemical Waste Disposal in Laboratory." EMS LLC, July 2024, [Link]

Sources

Handling

Personal protective equipment for handling (1-Tert-butylazetidin-2-yl)methanol

Comprehensive Safety and Operational Guide for Handling (1-Tert-butylazetidin-2-yl)methanol Executive Summary (1-Tert-butylazetidin-2-yl)methanol is a specialized, sterically hindered nitrogen heterocycle utilized as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (1-Tert-butylazetidin-2-yl)methanol

Executive Summary

(1-Tert-butylazetidin-2-yl)methanol is a specialized, sterically hindered nitrogen heterocycle utilized as a chiral building block in advanced drug development and organic synthesis. As a derivative containing both a tertiary amine within a strained four-membered azetidine ring and a primary alcohol, it presents unique handling challenges. This guide provides researchers with field-proven, step-by-step operational protocols and Personal Protective Equipment (PPE) strategies grounded in authoritative laboratory safety standards[1].

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To handle (1-Tert-butylazetidin-2-yl)methanol safely, scientists must understand the structural causality behind its hazard profile. Similar azetidine derivatives (e.g., 1-methylazetidin-2-yl)methanol) are classified under GHS as Skin Corrosive 1B (H314) and Acute Toxins (H302, H312, H332)[2].

  • Amine Basicity & Corrosivity: The tertiary nitrogen atom is highly basic. Upon contact with the skin, it induces the localized saponification of epidermal lipids, leading to severe, deep-tissue chemical burns.

  • Lipophilicity of the tert-Butyl Group: While the tert-butyl group provides steric shielding to the strained azetidine ring, it significantly increases the molecule's lipophilicity. This allows the compound to bypass the stratum corneum more rapidly than unsubstituted amines, enhancing dermal absorption and systemic toxicity.

  • Combustibility: As a low-molecular-weight organic alcohol/amine, it generates combustible vapors (H226/H227) that can accumulate in unventilated spaces[2].

HazardPathway Chem (1-Tert-butylazetidin- 2-yl)methanol Haz1 Amine Basicity Chem->Haz1 Haz2 Lipophilic tert-Butyl Chem->Haz2 Haz3 Combustible Vapor Chem->Haz3 Mech1 Lipid Saponification (Corrosive Burns) Haz1->Mech1 Mech2 Enhanced Dermal Penetration Haz2->Mech2 Mech3 Inhalation Toxicity Haz3->Mech3 PPE1 Butyl/Heavy Nitrile Gloves & Chem-Resistant Apron Mech1->PPE1 Mitigated by PPE3 Splash Goggles + Face Shield Mech1->PPE3 Mitigated by Mech2->PPE1 Mitigated by PPE2 Chemical Fume Hood (Face Velocity 80-100 fpm) Mech3->PPE2 Mitigated by

Figure 1: Mechanistic pathway of amine-induced toxicity and corresponding PPE mitigation strategies.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile examination gloves are insufficient for handling lipophilic, corrosive amines. The Occupational Safety and Health Administration (OSHA) and the National Research Council dictate that a hazard-specific PPE assessment must dictate glove selection[1].

Protection ZoneRequired EquipmentScientific Rationale
Hands Heavy-duty Nitrile (≥8 mil) or Butyl Rubber gloves. Double-gloving is highly recommended.Butyl rubber provides superior permeation resistance against basic amines and alcohols, preventing the lipophilic tert-butyl moiety from penetrating to the skin.
Eyes & Face ANSI Z87.1-compliant indirect-vented splash goggles and a full face shield[3].Prevents irreversible corneal damage from aerosolized corrosive droplets or pressurized syringe blowouts.
Body Flame-resistant (FR) laboratory coat fully extended to the wrists, plus a chemical-resistant apron[3].Protects against both the corrosive nature of the amine and the combustible hazard of the liquid.
Respiratory Work strictly confined to a certified chemical fume hood.Mitigates inhalation of toxic, irritating vapors (H332, H335)[2].

Operational Workflow: Air-Free Transfer Protocol

Because (1-Tert-butylazetidin-2-yl)methanol is a reactive and hazardous liquid, open-bench pouring is strictly prohibited. The following self-validating protocol ensures safe transfer while maintaining chemical integrity.

Step-by-Step Methodology
  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Clear the hood of any incompatible materials (strong oxidizers, acids, or metal containers)[4].

  • PPE Donning & Inspection: Inspect heavy-duty gloves for pinhole leaks using the inflation method. Don splash goggles, face shield, and chemical apron.

  • Inert Atmosphere Setup: Clamp the reagent bottle and the receiving flask securely. Purge the receiving flask with an inert gas (Argon or N₂) to prevent atmospheric moisture from interacting with the basic amine.

  • Syringe Preparation: Equip a gas-tight glass syringe with a non-coring (deflecting) needle. Flush the syringe three times with inert gas to displace oxygen.

  • Liquid Transfer:

    • Insert the needle through the reagent bottle's septum.

    • Slowly withdraw the required volume of (1-Tert-butylazetidin-2-yl)methanol, maintaining a slight positive pressure to avoid pulling a vacuum.

    • Transfer the liquid to the receiving flask dropwise to monitor for any exothermic reactions.

  • Decontamination: Immediately rinse the contaminated syringe with a compatible solvent (e.g., isopropanol followed by water) into a designated basic waste container.

TransferWorkflow Start 1. Pre-Operation Check Verify Fume Hood & PPE Purge 2. Inert Atmosphere Setup Argon/N2 Purge of Receiving Flask Start->Purge Syringe 3. Syringe Preparation Equip gas-tight syringe with non-coring needle Purge->Syringe Transfer 4. Liquid Transfer Slowly withdraw & dispense (1-Tert-butylazetidin-2-yl)methanol Syringe->Transfer Clean 5. Decontamination Rinse syringe with compatible solvent (e.g., IPA/Water) Transfer->Clean Waste 6. Waste Disposal Segregate into basic/amine organic waste stream Clean->Waste End 7. Post-Operation Remove PPE & Wash Hands Waste->End

Figure 2: Step-by-step operational workflow for the safe syringe transfer of corrosive liquids.

Emergency Response & Disposal Plans

Spill Mitigation Strategy

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately alert personnel and restrict access to the area.

  • Neutralization: Do not use water directly, as it may spread the lipophilic amine. Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill kit designed for caustics/amines)[3].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty polyethylene bag or a high-density polyethylene (HDPE) bucket.

Waste Management & Segregation

Improper disposal of corrosive amines can lead to catastrophic container failure.

  • No Metal Containers: Never store amine or corrosive waste in galvanized steel or metal safety cans, as the basicity will corrode the metal and cause leaks[4].

  • Segregation: Strictly segregate (1-Tert-butylazetidin-2-yl)methanol waste from strong acids (to prevent violent exothermic neutralization) and oxidizing agents.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Corrosive Organic Basic Amine" and store it in secondary containment[3].

References

  • NextSDS. "(1-methylazetidin-2-yl)methanol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Center for Biotechnology Information (NIH), 2011. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press, 2011. Available at:[Link]

  • UC Davis Environmental Health and Safety. "Standard Operating Procedure: Corrosives." UC Davis NMR Facility, 2019. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Tert-butylazetidin-2-yl)methanol
Reactant of Route 2
(1-Tert-butylazetidin-2-yl)methanol
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